Cannabidiol monomethyl ether
Description
RN given refers to (1R-trans)-isome
Structure
3D Structure
Properties
CAS No. |
41696-63-3 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol |
InChI |
InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1 |
InChI Key |
IPGGELGANIXRSX-RBUKOAKNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Presence of Cannabidiol Monomethyl Ether in Cannabis sativa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) monomethyl ether (CBDM) is a minor, naturally occurring phytocannabinoid found in Cannabis sativa.[1] As a methylated derivative of cannabidiol (CBD), a compound of significant therapeutic interest, the natural occurrence, biosynthesis, and pharmacological profile of CBDM are of growing interest to the scientific community. This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural occurrence of CBDM in Cannabis sativa, detailing its quantification, isolation methodologies, and the ongoing questions surrounding its biosynthetic origins. While it has been identified as a natural component of the plant, its existence in minute quantities presents challenges for isolation and commercialization.[1]
Quantitative Analysis of Cannabidiol Monomethyl Ether
The concentration of CBDM in Cannabis sativa is notably low, classifying it as a minor cannabinoid. To date, quantitative data for CBDM is sparse in the scientific literature. The most definitive quantification comes from a study on the medicinal cannabis variety 'FM2', which reported a concentration of 50 µg/g. This is in stark contrast to the major cannabinoids like CBD and Δ9-THC, which are found in the mg/g range in the same variety.
For ease of comparison, the available quantitative data for CBDM and related major cannabinoids in the FM2 variety are summarized in the table below.
| Cannabinoid | Concentration (µg/g) in FM2 Variety |
| This compound (CBDM) | 50 |
| Cannabigerol Monomethyl Ether (CBGM) | 102 |
| Cannabidiol (CBD) | 56,000 |
| Δ9-Tetrahydrocannabinol (Δ9-THC) | 39,000 |
Experimental Protocols
Isolation of this compound
The foundational method for the isolation of CBDM was first described by Shoyama et al. in 1972. The protocol involves a multi-step chromatographic purification of an ethanol (B145695) extract from the leaves of Cannabis sativa.
Plant Material: Leaves of the 'Minamioshihara No. 1' domestic hemp species were used in the original isolation.[2]
Protocol:
-
Extraction: The dried leaves of Cannabis sativa are extracted with ethanol to obtain a crude extract containing a mixture of cannabinoids and other plant metabolites.
-
Initial Chromatographic Separation:
-
The crude ethanol extract is subjected to column chromatography on Florisil.
-
The column is eluted with benzene (B151609) to separate the neutral cannabinoids from other components.
-
-
Secondary Chromatographic Purification:
-
The fraction containing the neutral cannabinoids is collected and concentrated.
-
This fraction is then rechromatographed on a silica (B1680970) gel column.
-
Elution is performed with a solvent system of hexane (B92381) and benzene in a 3:1 ratio.[2]
-
Fractions are collected and monitored for the presence of CBDM.
-
-
Compound Identification: The isolated compound is identified and characterized using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantification of this compound
Modern analytical methods for the quantification of minor cannabinoids like CBDM typically employ highly sensitive chromatographic and mass spectrometric techniques. While a specific, validated protocol solely for CBDM is not widely published, the general approach for quantifying a broad range of cannabinoids is applicable.
Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a common and effective technique for the quantification of cannabinoids.[3][4]
General Workflow:
-
Sample Preparation:
-
A known weight of dried and homogenized Cannabis sativa plant material is extracted with a suitable organic solvent (e.g., methanol (B129727), ethanol, or acetonitrile).
-
The extract is filtered to remove particulate matter.
-
The filtered extract is then diluted to an appropriate concentration to fall within the calibration range of the instrument.
-
-
Chromatographic Separation:
-
An aliquot of the diluted extract is injected into an HPLC system equipped with a C18 reversed-phase column.
-
A gradient elution is typically used, with a mobile phase consisting of a mixture of water (often with a formic acid or ammonium (B1175870) formate (B1220265) additive) and an organic solvent like acetonitrile (B52724) or methanol. This allows for the separation of a wide range of cannabinoids with different polarities.
-
-
Detection and Quantification:
-
The eluent from the HPLC is introduced into a mass spectrometer.
-
The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification is achieved by comparing the peak area of CBDM in the sample to a calibration curve generated from certified reference standards of CBDM.
-
Biosynthesis and Potential Origins of this compound
A definitive enzymatic biosynthetic pathway for CBDM in Cannabis sativa has not been elucidated to date. The established cannabinoid biosynthetic pathway in the plant centers around cannabigerolic acid (CBGA) as the key precursor to the major cannabinoids, including cannabidiolic acid (CBDA), the acidic precursor to CBD. There is currently no evidence of a methyltransferase enzyme in Cannabis sativa that acts on CBD or CBDA to form CBDM.
Simplified overview of the major cannabinoid biosynthetic pathway in Cannabis sativa.
Given the absence of a known enzymatic route, it is plausible that CBDM is not a direct product of the core cannabinoid biosynthetic pathway. An alternative hypothesis is that CBDM is an artifact of extraction and analysis or a product of non-enzymatic transformation within the plant. The phenolic hydroxyl group of CBD could potentially be methylated under certain chemical conditions. For instance, the use of methanol as an extraction solvent, particularly under acidic or high-temperature conditions, could potentially lead to the formation of CBDM. However, it is important to note that the original isolation of CBDM by Shoyama et al. utilized ethanol as the extraction solvent.
Hypothetical non-enzymatic formation of CBDM from CBD.
Conclusion and Future Directions
This compound remains one of the many minor cannabinoids in Cannabis sativa for which our understanding is still in its infancy. While its natural occurrence has been confirmed, the extremely low concentrations make it a challenging target for research and development. The lack of a defined biosynthetic pathway is a significant knowledge gap that needs to be addressed. Future research should focus on:
-
Broadening Quantitative Analysis: Screening a wider variety of Cannabis sativa cultivars to determine the genetic and environmental factors that may influence CBDM concentration.
-
Investigating Biosynthesis: Utilizing transcriptomics and proteomics of high-CBDM-producing cultivars (if identified) to search for candidate methyltransferase enzymes.
-
Artifact Formation Studies: Conducting controlled experiments to investigate the potential for CBDM formation from CBD under various extraction and analytical conditions to confirm or refute the artifact hypothesis.
-
Pharmacological Evaluation: Once sufficient quantities of CBDM can be isolated or synthesized, its pharmacological activity at cannabinoid receptors and other potential targets should be thoroughly investigated to understand its therapeutic potential.
A deeper understanding of the origins and properties of minor cannabinoids like CBDM will be crucial for unlocking the full therapeutic potential of the Cannabis sativa plant.
References
- 1. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
Isolating and Characterizing Cannabidiol Monomethyl Ether (CBDM) from Hemp: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found in Cannabis sativa. As a derivative of cannabidiol (CBD), CBDM is of growing interest to the scientific community for its potential therapeutic properties, which are suggested to include anti-inflammatory and anti-epileptic effects. This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of CBDM from hemp. It details experimental protocols for extraction, purification, and analytical characterization, and presents available data in a structured format to aid researchers and professionals in the field of drug development.
Introduction
Cannabidiol monomethyl ether (CBDM) is a methyl ether derivative of cannabidiol (CBD), a well-studied, non-psychoactive cannabinoid. CBDM is present in Cannabis sativa at lower concentrations than major cannabinoids like CBD and THC.[1] Its structural similarity to CBD suggests that it may possess unique pharmacological activities, making it a target for research and development. The isolation of CBDM in high purity is essential for preclinical and clinical investigations. This guide outlines a systematic approach to its extraction from hemp, followed by purification and comprehensive characterization.
Isolation of this compound from Hemp
The isolation of CBDM from hemp involves a multi-step process that begins with the extraction of a wide range of cannabinoids from the plant material, followed by purification steps to isolate the target compound. As CBDM is a minor cannabinoid, the process requires robust and efficient chromatographic techniques.
Extraction
The initial step involves the extraction of cannabinoids from dried and decarboxylated hemp biomass. Supercritical CO2 extraction is a preferred method due to its efficiency, selectivity, and the absence of residual organic solvents.
Experimental Protocol: Supercritical CO2 Extraction
-
Biomass Preparation: Grind dried hemp inflorescences to a particle size of 200-400 μm. Decarboxylate the material by heating at 120°C for 60 minutes to convert cannabinoid acids to their neutral forms.
-
Supercritical CO2 Extraction:
-
Instrument: Supercritical fluid extraction system.
-
Parameters:
-
Pressure: 200 bar
-
Temperature: 50°C
-
CO2 Flow Rate: 2 kg/h
-
Co-solvent: Ethanol (B145695) (5% of CO2 flow rate)
-
-
-
Collection: Collect the crude extract, which will contain a mixture of cannabinoids, terpenes, and other plant lipids.
Winterization
The crude extract contains waxes and lipids that need to be removed. This is achieved through a process called winterization.
Experimental Protocol: Winterization
-
Dissolution: Dissolve the crude extract in ethanol (e.g., 1:10 w/v).
-
Chilling: Chill the solution at -20°C for 48 hours to precipitate the waxes and lipids.
-
Filtration: Filter the cold solution through a filter paper to remove the precipitated waxes.
-
Solvent Evaporation: Evaporate the ethanol from the filtrate using a rotary evaporator to obtain the winterized extract.
Purification
The purification of CBDM from the winterized extract is typically achieved using chromatographic techniques. A multi-step approach is often necessary to achieve high purity.
Experimental Protocol: Chromatographic Purification
-
Flash Chromatography (Initial Separation):
-
Stationary Phase: Silica gel 60.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with a low polarity mobile phase (e.g., 98:2 n-hexane:ethyl acetate) and gradually increase the polarity to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing CBDM.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing):
-
Column: A reversed-phase C18 column is suitable for separating cannabinoids.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. The exact conditions will need to be optimized based on the complexity of the fractions from the flash chromatography step.
-
Detection: UV detection at a wavelength of 220 nm.
-
Fraction Collection: Collect the peak corresponding to CBDM.
-
Purity Analysis: Analyze the purity of the isolated CBDM using analytical HPLC.
-
Characterization of this compound
Once isolated, the identity and purity of CBDM must be confirmed through various analytical techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the reported 1H and 13C NMR data for synthetic CBDM.
Table 1: 1H NMR Spectroscopic Data for this compound (CDCl3)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.25 | s | H-2', H-6' | |
| 5.58 | s | H-2 | |
| 4.64 | s | H-8a | |
| 4.54 | s | H-8b | |
| 3.96 | d | 10.4 | H-1 |
| 3.79 | s | -OCH3 | |
| 2.45 | t | 7.6 | H-1'' |
| 2.16 | m | H-3 | |
| 1.83 | m | H-4, H-5 | |
| 1.68 | s | H-7 | |
| 1.59 | m | H-2'' | |
| 1.30 | m | H-3'', H-4'' | |
| 0.89 | t | 7.0 | H-5'' |
Table 2: 13C NMR Spectroscopic Data for this compound (CDCl3)
| Chemical Shift (δ) ppm | Assignment |
| 158.3 | C-3' |
| 155.8 | C-1' |
| 149.3 | C-5' |
| 142.9 | C-6 |
| 136.9 | C-4' |
| 125.1 | C-2 |
| 114.7 | C-4a |
| 111.3 | C-8 |
| 108.5 | C-2', C-6' |
| 56.1 | -OCH3 |
| 46.9 | C-1 |
| 45.4 | C-3 |
| 35.6 | C-1'' |
| 31.5 | C-5 |
| 30.6 | C-4 |
| 30.3 | C-3'' |
| 22.6 | C-4'' |
| 20.8 | C-7 |
| 14.1 | C-5'' |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of CBDM is expected to be similar to that of CBD, with a mass shift of 14 atomic mass units due to the additional methyl group. The molecular formula of CBDM is C22H32O2, and its exact mass is 328.2402.
Quantitative Data
The yield of CBDM from hemp is generally low, as it is a minor cannabinoid. A semi-quantification study reported a concentration of approximately 50 µg/g in a specific Cannabis variety.[2] The purity of the isolated compound should be determined by analytical HPLC and is expected to be >98% for use in biological assays.
Table 3: Physicochemical and Quantitative Data for this compound
| Parameter | Value |
| Molecular Formula | C22H32O2 |
| Molecular Weight | 328.5 g/mol |
| Appearance | Pale yellow oil |
| Purity (by HPLC) | >98% |
| Estimated Yield from Hemp | ~50 µg/g (variable) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and characterization of CBDM.
Logical Relationship of Analytical Techniques
Caption: Relationship of analytical techniques for CBDM characterization.
Biological Activity and Signaling Pathways
Preliminary studies suggest that CBDM exhibits a low degree of cannabimimetic activity.[3] It has been reported to have potential anti-inflammatory and anti-epileptic properties.[1] However, the specific signaling pathways through which CBDM exerts its effects have not yet been elucidated and require further investigation. The structural similarity to CBD suggests potential interactions with targets such as TRPV1 channels, GPR55, or fatty acid amide hydrolase (FAAH), but this remains to be experimentally verified.
Conclusion
This technical guide provides a framework for the isolation and characterization of this compound from hemp. The described protocols, adapted from established methods for major cannabinoids, offer a starting point for researchers to obtain high-purity CBDM for further pharmacological evaluation. The provided spectroscopic data will aid in the unambiguous identification of the isolated compound. Further research is warranted to optimize the isolation of this minor cannabinoid and to fully elucidate its biological activities and underlying mechanisms of action.
References
The Enigmatic Path of a Minor Cannabinoid: A Technical Guide to the Biosynthesis of Cannabidiol Monomethyl Ether (CBDM) in Cannabis sativa
For Immediate Release
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current scientific understanding of the biosynthesis of cannabidiol (B1668261) monomethyl ether (CBDM), a minor cannabinoid found in Cannabis sativa. While the complete biosynthetic pathway of CBDM is yet to be fully elucidated, this document synthesizes existing research to provide a comprehensive overview of the established upstream processes leading to its precursor, cannabidiol (CBD), and postulates the final enzymatic step to CBDM. This guide also presents relevant quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in this emerging field.
Introduction: The General Cannabinoid Biosynthesis Pathway
The journey to CBDM begins with the well-established cannabinoid biosynthesis pathway, which originates from two primary precursor molecules: geranyl pyrophosphate (GPP) and olivetolic acid (OA)[1][2][3]. This multi-step process, primarily occurring in the glandular trichomes of the cannabis plant, can be summarized as follows:
-
Formation of Olivetolic Acid (OA): The pathway commences with the condensation of hexanoyl-CoA and malonyl-CoA, catalyzed by a type III polyketide synthase and olivetolic acid cyclase, to produce olivetolic acid[1][2].
-
Prenylation to form Cannabigerolic Acid (CBGA): Geranyl pyrophosphate (GPP), derived from the plastidial MEP pathway, is attached to olivetolic acid by the enzyme geranylpyrophosphate:olivetolate geranyltransferase, resulting in the formation of cannabigerolic acid (CBGA). CBGA is the central precursor to the major cannabinoids[1][3].
-
Enzymatic Conversion to Cannabidiolic Acid (CBDA): CBGA is then converted into cannabidiolic acid (CBDA) through the action of the enzyme CBDA synthase, which catalyzes an oxidative cyclization of the geranyl group of CBGA[1][3].
-
Decarboxylation to Cannabidiol (CBD): The final step in the formation of CBD is a non-enzymatic decarboxylation of CBDA, which is typically induced by heat or light. This process removes the carboxylic acid group from CBDA, yielding the neutral cannabinoid, cannabidiol (CBD)[2].
The following diagram illustrates this foundational pathway leading to the formation of CBD.
References
An In-Depth Technical Guide to the Physicochemical Properties of Cannabidiol Monomethyl Ether (CBDM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found in Cannabis sativa. As a methylated derivative of cannabidiol (CBD), a compound of significant therapeutic interest, a thorough understanding of CBDM's physicochemical properties is paramount for research, drug development, and analytical applications. This technical guide provides a comprehensive overview of the known physicochemical characteristics of CBDM, including its chemical structure, molecular weight, solubility, and predicted octanol-water partition coefficient. Furthermore, this document outlines detailed experimental protocols for the determination of key physicochemical parameters and explores the metabolic pathways of CBDM and the putative signaling pathways it may modulate, based on the well-established pharmacology of its parent compound, CBD. All quantitative data is summarized for clarity, and complex biological and experimental workflows are visualized using logical diagrams.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems, guiding formulation development, and establishing analytical methods. The known properties of CBDM are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₂O₂ | [1][2] |
| Molecular Weight | 328.5 g/mol | [1][2] |
| CAS Number | 1972-05-0 | [1][2] |
| Appearance | A 10 mg/ml solution in acetonitrile | [1] |
| Purity | ≥98% | [1] |
| Predicted Boiling Point | 418.0 ± 45.0 °C | |
| Solubility | Acetonitrile: 10 mg/mLDMSO: 30 mg/mL | [1] |
| Predicted pKa | 10.25 ± 0.29 | |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following sections detail standardized experimental protocols that can be employed to characterize CBDM.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive method for determining the melting point and phase transitions of a substance.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of purified CBDM into a small aluminum DSC pan. Crimp the pan to encapsulate the sample, ensuring it is not hermetically sealed to allow for the release of any volatiles.
-
Instrument Calibration: Calibrate the DSC instrument using certified standards with known melting points and enthalpies of fusion, such as indium.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: Employ a linear heating ramp of 2°C/min to ensure high resolution.
-
Temperature Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point.
-
Ramp the temperature at the specified rate to a temperature at least 20°C above the completion of the melting transition.
-
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance by measuring the pH change upon the addition of a titrant.
Methodology:
-
Sample Preparation: Prepare a 1 mM solution of CBDM in a suitable co-solvent system (e.g., methanol/water) due to its low aqueous solubility. The exact ratio of the co-solvent should be recorded as it can influence the apparent pKa.
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration Procedure:
-
Place a known volume of the CBDM solution in a thermostated vessel at a constant temperature (e.g., 25°C).
-
To determine the pKa of the phenolic hydroxyl group, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Metabolism of Cannabidiol Monomethyl Ether
In vitro studies using guinea pig hepatic microsomes have shown that CBDM undergoes oxidative metabolism primarily mediated by the cytochrome P450 (CYP450) enzyme system. The major metabolic pathway involves the formation of Cannabielsoin (B57674) monomethyl ether (CBEM). This suggests that a key metabolic route for CBDM is the epoxidation of the exocyclic double bond of the terpene moiety, followed by intramolecular cyclization to form the cannabielsoin-type metabolite.
This metabolic pathway is analogous to the metabolism of CBD to cannabielsoin (CBE). The methylation of one phenolic hydroxyl group in CBDM does not appear to prevent this metabolic transformation.
Metabolic Pathway of CBDM
Putative Signaling Pathways
While direct studies on the signaling pathways of CBDM are limited, its structural similarity to CBD allows for informed hypotheses about its potential molecular targets. CBD is known to interact with a variety of receptors and signaling pathways, and it is plausible that CBDM shares some of these targets, although with potentially different affinities and efficacies due to the presence of the methyl ether group.
Transient Receptor Potential Vanilloid 1 (TRPV1)
CBD is a known agonist of the TRPV1 receptor, a non-selective cation channel involved in the modulation of pain and inflammation. Activation of TRPV1 by CBD can lead to its desensitization, which may contribute to the analgesic effects of CBD.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
CBD is an agonist of PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and cellular differentiation. Activation of PPARγ by CBD has been linked to its anti-inflammatory and neuroprotective effects.
G-Protein Coupled Receptor 55 (GPR55)
CBD acts as an antagonist at the orphan G-protein coupled receptor GPR55. GPR55 is implicated in various physiological processes, including bone physiology, inflammation, and neuronal function. Antagonism of GPR55 by CBD may contribute to its anti-inflammatory and anticonvulsant properties.
Serotonin (B10506) 1A (5-HT₁ₐ) Receptor
CBD is an allosteric modulator of the serotonin 5-HT₁ₐ receptor, enhancing its signaling. This interaction is thought to be a key mechanism underlying the anxiolytic and antidepressant effects of CBD.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some key experimental data, such as a definitive melting point and pKa, are yet to be reported in the literature, this document outlines the necessary experimental protocols for their determination. The metabolic fate of CBDM appears to follow a pathway analogous to its parent compound, CBD. Furthermore, the well-documented signaling pathways of CBD offer a strong basis for predicting the potential pharmacological targets of CBDM. Further research is warranted to experimentally validate these predicted properties and to fully elucidate the pharmacological profile of this unique phytocannabinoid. The information presented herein serves as a valuable resource for scientists and researchers in the fields of cannabinoid chemistry, pharmacology, and therapeutic development.
References
Spectroscopic Profile of Cannabidiol Monomethyl Ether (CBDM): A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for cannabidiol (B1668261) monomethyl ether (CBDM), a naturally occurring phytocannabinoid found in strains of Cannabis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document compiles and presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
-
Systematic Name: 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-phenol[2]
-
CAS Number: 1972-05-0[2]
-
Molecular Formula: C₂₂H₃₂O₂[2]
-
Molecular Weight: 328.5 g/mol [2]
Spectroscopic Data
The following sections summarize the available spectroscopic data for CBDM. For comparative purposes, data for the parent compound, cannabidiol (CBD), is also referenced, as the structural similarity allows for predictable spectral correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The methylation of one of the phenolic hydroxyl groups in CBD to form CBDM results in distinct and predictable changes in the NMR spectra.
¹H-NMR Data
Table 1: Predicted ¹H-NMR Chemical Shifts for CBDM in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Predicted) | Comparative CBD Signal (ppm) |
| ~6.2-6.4 | m | Aromatic Protons | ~6.2 |
| ~5.6 | s | Olefinic Proton | 5.56 |
| ~4.5-4.7 | m | Olefinic Protons (exocyclic) | 4.52, 4.63 |
| ~3.9 | m | Allylic Proton | 3.88 |
| ~3.8 | s | Methoxy (B1213986) Protons (-OCH₃) | N/A |
| ~2.4 | t | Benzylic Protons (-CH₂-) | ~2.4 |
| ~1.8 | s | Methyl Protons (vinylic) | ~1.8 |
| ~1.65 | s | Methyl Protons (allylic) | 1.65 |
| ~1.5-1.6 | m | Alkyl Chain Protons | ~1.5-1.6 |
| ~1.2-1.4 | m | Alkyl Chain Protons | ~1.2-1.4 |
| ~0.9 | t | Terminal Methyl Protons (-CH₃) | ~0.89 |
¹³C-NMR Data
The ¹³C-NMR spectrum provides a map of the carbon framework of the molecule. The presence of the methoxy group in CBDM introduces a characteristic signal in the downfield region.
Table 2: Predicted ¹³C-NMR Chemical Shifts for CBDM in CDCl₃
| Chemical Shift (δ) ppm | Carbon Type | Assignment (Predicted) | Comparative CBD Signal (ppm) |
| ~155-160 | Aromatic C-O | C-OH and C-OCH₃ | ~154, ~156 |
| ~140-150 | Olefinic C | C=C | ~143, ~149 |
| ~124 | Olefinic CH | C=CH | ~124 |
| ~110-115 | Aromatic/Olefinic C | Ar-C, C=CH₂ | ~110, ~114 |
| ~108 | Aromatic CH | Ar-CH | ~108 |
| ~55-60 | Methoxy C | -OCH₃ | N/A |
| ~46 | Allylic CH | ~46 | |
| ~30-38 | Aliphatic C | Alkyl Chain, Terpene Ring | ~30-38 |
| ~20-24 | Methyl C | -CH₃ | ~20-24 |
| 14.1 | Methyl C | Terminal -CH₃ | 14.1 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and aiding in structural elucidation. While a specific mass spectrum for CBDM is not detailed in the search results, the molecular formula (C₂₂H₃₂O₂) confirms a monoisotopic mass of 328.24023 u. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. The fragmentation pattern is expected to be similar to that of CBD, involving retro-Diels-Alder fragmentation of the terpene moiety.
Table 3: Mass Spectrometry Data for CBDM
| Parameter | Value |
| Molecular Formula | C₂₂H₃₂O₂ |
| Molecular Weight | 328.5 g/mol |
| Monoisotopic Mass | 328.24023 u |
| Ionization Mode | Typically ESI+ or EI |
| Expected Key Fragments | Similar to CBD (m/z 314, 299, 271 for CBD), adjusted for the methyl group |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about its functional groups. A specific IR spectrum for CBDM is not available, but the spectrum can be predicted based on the functional groups present and by comparison with CBD.
Table 4: Predicted IR Absorption Bands for CBDM
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | O-H Stretch | Phenolic Hydroxyl |
| 3085-3060 | C-H Stretch | Vinyl Group (=CH₂) |
| 2850-3000 | C-H Stretch | Aliphatic (sp³) |
| ~1625, ~1580 | C=C Stretch | Aromatic Ring |
| ~1450, ~1375 | C-H Bend | Aliphatic (CH₂, CH₃) |
| ~1200-1250 | C-O Stretch | Aryl-Alkyl Ether (Ar-O-CH₃) |
| ~1120 | C-O Stretch | Phenolic C-O |
The key differences from the CBD spectrum would be the presence of a strong aryl-alkyl ether C-O stretch and potentially a sharper O-H band due to reduced hydrogen bonding capacity compared to the two phenolic hydroxyls in CBD.[5]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for cannabinoids like CBDM, based on standard laboratory practices and information from the provided search results.
NMR Spectroscopy
-
Sample Preparation: A sample of CBDM (typically 1-5 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.[6]
-
Instrumentation: Spectra are typically acquired on a Bruker NMR spectrometer operating at a proton frequency of 400 MHz or higher.[1]
-
¹H-NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay (e.g., 1-5 seconds) to ensure accurate integration.
-
¹³C-NMR Acquisition: A proton-decoupled ¹³C experiment is typically run. Due to the low natural abundance of ¹³C, a longer acquisition time is required. Key parameters include a wider spectral width (e.g., 0-200 ppm) and an appropriate relaxation delay.
Mass Spectrometry
-
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is often derivatized (e.g., silylated) to increase volatility and thermal stability. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol).[3]
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC or LC, is used. Common types include Time-of-Flight (TOF) or Quadrupole analyzers.[7]
-
GC-MS Analysis: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and detected.
-
LC-MS/MS Analysis: The sample is separated on an LC column (e.g., C18) with a suitable mobile phase.[3] The eluent is directed to the mass spectrometer, where ionization occurs (typically electrospray ionization, ESI). Tandem MS (MS/MS) can be used for further structural analysis by inducing fragmentation of a selected parent ion.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the neat sample (if an oil) or a solid sample is placed directly onto the ATR crystal (e.g., diamond).[8]
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is commonly used.[8]
-
Data Acquisition: A background spectrum of the clean ATR crystal is collected first. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument measures the absorbance of IR radiation over a specific range (typically 4000-400 cm⁻¹). The final spectrum is presented as absorbance or transmittance versus wavenumber.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a cannabinoid compound like CBDM.
Caption: Spectroscopic analysis workflow for CBDM.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. caymanchem.com [caymanchem.com]
- 3. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. syntechinnovation.com [syntechinnovation.com]
Unveiling Cannabidiol Monomethyl Ether: A Technical Deep Dive into its Discovery and Scientific History
For Immediate Release
[City, State] – December 9, 2025 – Often overshadowed by its more famous cannabinoid relatives, cannabidiol (B1668261) monomethyl ether (CBDM) presents a compelling case for deeper scientific inquiry. This in-depth technical guide illuminates the discovery, history, and core scientific attributes of CBDM, offering a vital resource for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
Cannabidiol monomethyl ether, a naturally occurring minor cannabinoid, was first isolated from the Japanese hemp variety 'Minamioshihara No. 1'.[1][2] While the exact timeline of its initial discovery is not extensively documented in readily available literature, its emergence in scientific discourse appears to be in the mid-1970s, a period of significant exploration into the chemical diversity of Cannabis sativa L.[1] The question of whether CBDM is a purely natural product or a synthetic derivative has been a point of discussion, though the prevailing evidence suggests it is a natural constituent of the cannabis plant, albeit in very small quantities.[1]
Early research into cannabinoid ethers, such as the discovery of cannabigerol (B157186) monomethyl ether (CBGM) in 1968 by scientists at Kyushu University from the same 'Minamioshihara No. 1' strain, paved the way for the identification of other methylated cannabinoids like CBDM.[2]
Physicochemical Properties
CBDM is a derivative of cannabidiol (CBD), distinguished by the presence of a methyl ether group on one of its phenolic hydroxyls. This structural modification influences its physicochemical properties.
| Property | Value | Source |
| Chemical Name | 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-phenol | PubChem |
| CAS Number | 1972-05-0 | PubChem |
| Molecular Formula | C₂₂H₃₂O₂ | PubChem |
| Molecular Weight | 328.5 g/mol | PubChem |
Synthesis and Isolation
Isolation from Natural Sources
The initial isolation of CBDM was achieved from the 'Minamioshihara No. 1' hemp strain.[1] The general procedure for isolating minor cannabinoids from Cannabis sativa L. involves several key steps, as illustrated in the workflow below.
Experimental Protocol: General Isolation of Minor Cannabinoids
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or hexane, to isolate the cannabinoids and other lipophilic compounds.[3]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography. A variety of stationary phases can be used, including silica gel and florisil. The column is eluted with a solvent gradient of increasing polarity to separate the different cannabinoid fractions.
-
Fraction Collection and Analysis: Fractions are collected and analyzed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing CBDM.
-
Purification: Fractions enriched with CBDM undergo further purification steps, such as preparative HPLC, to yield the pure compound.
Chemical Synthesis
The synthesis of this compound has been reported, providing a means to produce the compound for research purposes. A common synthetic route involves the selective methylation of one of the phenolic hydroxyl groups of cannabidiol.
Experimental Protocol: Synthesis of (-)-trans-Cannabidiol Monomethyl Ether
A synthetic procedure for CBDM has been described by Linciano et al. (2020). The following is a generalized protocol based on their work:
-
Reaction Setup: To a solution of (-)-trans-cannabidiol in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) is added.
-
Methylation: A methylating agent, such as dimethyl sulfate, is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for a specified period.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting residue is purified by column chromatography to yield pure (-)-trans-cannabidiol monomethyl ether.
Pharmacological and Biological Activity
The pharmacological profile of CBDM is not as extensively studied as that of major cannabinoids. However, existing research indicates that it possesses biological activity.
Enzyme Inhibition
Research has shown that CBDM can inhibit certain enzymes. A study by Takeda et al. (2009) investigated the inhibitory effects of CBD and its methylated derivatives on 15-lipoxygenase (15-LOX).[4] Additionally, the inhibitory potential of CBDM on cytochrome P450 enzymes has been explored.[5]
| Enzyme | IC₅₀ (µM) | Source |
| 15-Lipoxygenase (15-LOX) | 2.56 (for CBD) | Takeda et al. (2009)[4] |
| Cytochrome P450 2C19 (CYP2C19) | 1.88 | Jiang et al. (2013)[5] |
Metabolism
The metabolism of CBDM has been investigated in animal models. A 1990 study in guinea pigs revealed that CBDM is metabolized by the hepatic monooxygenase system, which includes cytochrome P450 enzymes.[6] The primary metabolite identified was cannabielsoin (B57674) monomethyl ether (CBEM).[6] This metabolic pathway is initiated by the formation of an epoxide intermediate.
Experimental Protocol: In Vitro Metabolism of CBDM
Based on the study by Gohda et al. (1990), a general protocol for assessing the in vitro metabolism of CBDM is as follows:
-
Microsome Preparation: Hepatic microsomes are prepared from the livers of the test species (e.g., guinea pigs) through differential centrifugation.
-
Incubation: CBDM is incubated with the hepatic microsomes in the presence of an NADPH-generating system (which includes NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer at 37°C.
-
Extraction: The reaction is terminated, and the metabolites are extracted with an organic solvent.
-
Analysis: The extracted metabolites are identified and quantified using gas chromatography-mass spectrometry (GC-MS).
Future Directions
The study of this compound is still in its nascent stages. Further research is required to fully elucidate its pharmacological profile, including its receptor binding affinities for cannabinoid receptors (CB1 and CB2) and other potential targets. Comprehensive pharmacokinetic studies in humans are also needed to understand its absorption, distribution, metabolism, and excretion. A deeper understanding of this minor cannabinoid could unveil novel therapeutic applications and contribute to the broader knowledge of the endocannabinoid system.
References
- 1. newphaseblends.com [newphaseblends.com]
- 2. newphaseblends.com [newphaseblends.com]
- 3. Isolation and Characterization of New Cannabis Constituents from a High Potency Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiol-2',6'-dimethyl ether, a cannabidiol derivative, is a highly potent and selective 15-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabidiol is a potent inhibitor of the catalytic activity of cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Pharmacological Screening of Cannabidiol Monomethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring phytocannabinoid and a derivative of cannabidiol (CBD). As interest in the therapeutic potential of minor cannabinoids grows, a thorough pharmacological evaluation of CBDM is warranted. This technical guide outlines a framework for the preliminary pharmacological screening of CBDM, providing detailed experimental protocols for assessing its potential analgesic, anti-inflammatory, anticonvulsant, anxiolytic, and neuroprotective properties. Due to the limited availability of direct experimental data for CBDM, this guide draws upon established methodologies for the preclinical evaluation of cannabinoids and discusses the potential implications of O-methylation on the pharmacological profile of CBD. All quantitative data presented are illustrative and intended to serve as a template for the presentation of future experimental findings.
Introduction
Cannabidiol (CBD) has garnered significant attention for its therapeutic potential across a range of disorders, largely attributed to its complex pharmacology that includes interaction with multiple molecular targets.[1][2] Cannabidiol monomethyl ether (CBDM), a naturally occurring O-methylated derivative of CBD, remains largely uncharacterized.[3] The methylation of the phenolic hydroxyl group in the resorcinol (B1680541) moiety of CBD can significantly alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn may influence its pharmacokinetic profile and pharmacological activity.[4] Preliminary studies have focused on the metabolism of CBDM, indicating that it is a substrate for cytochrome P450 enzymes, similar to CBD.[3] However, comprehensive data on its pharmacological effects are scarce.
This guide provides a roadmap for the initial in vitro and in vivo screening of CBDM to elucidate its potential therapeutic value.
Physicochemical Properties and Synthesis
CBDM can be semi-synthesized from CBD through selective O-methylation of one of the phenolic hydroxyl groups.[5] This modification is expected to increase its lipophilicity compared to CBD.
Table 1: Physicochemical Properties of CBD and CBDM
| Property | Cannabidiol (CBD) | This compound (CBDM) (Predicted) |
| Molecular Formula | C21H30O2 | C22H32O2 |
| Molecular Weight | 314.46 g/mol | 328.49 g/mol |
| LogP (Predicted) | ~6.3 | >6.3 |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
Pharmacological Screening Protocols
In Vitro Metabolism
Understanding the metabolic fate of CBDM is crucial for interpreting its pharmacological activity and potential for drug-drug interactions.
Experimental Protocol: In Vitro Hepatic Metabolism
-
System: Human liver microsomes (HLMs) or S9 fraction.
-
Substrate: this compound (1-10 µM).
-
Incubation: Incubate CBDM with HLMs in the presence of an NADPH-regenerating system at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: Terminate the reaction and analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify metabolites.
-
Reaction Phenotyping: Incubate CBDM with specific recombinant human cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C19) to identify the key enzymes responsible for its metabolism.[6]
Cannabinoid Receptor Binding Affinity
While CBD has a low affinity for CB1 and CB2 receptors, O-methylation could potentially alter this interaction.
Experimental Protocol: Radioligand Binding Assay
-
System: Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Procedure: Incubate cell membranes with the radioligand in the presence of increasing concentrations of CBDM.
-
Analysis: Measure the displacement of the radioligand by CBDM to determine the binding affinity (Ki) of CBDM for CB1 and CB2 receptors.
Table 2: Hypothetical Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor | CB2 Receptor |
| Δ⁹-THC | 10 - 40 | 3 - 36 |
| Cannabidiol (CBD) | >10,000 | >10,000 |
| This compound (CBDM) | To be determined | To be determined |
Analgesic Activity
Experimental Protocol: Formalin-Induced Nociception in Rodents
-
Model: A model of acute and persistent pain.
-
Procedure: Administer CBDM (e.g., 1-50 mg/kg, i.p.) or vehicle to rodents. After a set pre-treatment time, inject dilute formalin solution into the plantar surface of the hind paw.
-
Measurement: Record the amount of time the animal spends licking or biting the injected paw in two phases: the early phase (0-5 min post-formalin) and the late phase (15-60 min post-formalin).
-
Endpoint: A reduction in licking/biting time indicates an analgesic effect.
Table 3: Illustrative Analgesic Activity Data (Formalin Test)
| Treatment | Dose (mg/kg) | Licking Time (seconds) - Early Phase | Licking Time (seconds) - Late Phase |
| Vehicle | - | 100 ± 10 | 150 ± 15 |
| Morphine | 5 | 20 ± 5 | 30 ± 7 |
| CBDM | 10 | To be determined | To be determined |
| CBDM | 30 | To be determined | To be determined |
| *p < 0.05 compared to vehicle. |
Anti-inflammatory Activity
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
System: Murine macrophage cell line (e.g., RAW 264.7).
-
Procedure: Pre-treat cells with various concentrations of CBDM for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Endpoint: A dose-dependent reduction in NO production indicates anti-inflammatory activity. The IC50 value (concentration causing 50% inhibition) can be calculated.
Table 4: Illustrative Anti-inflammatory Activity Data (In Vitro)
| Compound | IC50 (µM) for NO Inhibition |
| Dexamethasone | ~0.1 |
| Cannabidiol (CBD) | ~5 |
| This compound (CBDM) | To be determined |
Anticonvulsant Activity
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizures in Rodents
-
Model: A model of generalized seizures.
-
Procedure: Administer CBDM (e.g., 10-200 mg/kg, i.p.) or vehicle to rodents. After a pre-treatment period, administer a convulsive dose of PTZ (e.g., 60-80 mg/kg, i.p.).
-
Measurement: Observe the animals for seizure activity and record the latency to the first seizure and the seizure severity score (e.g., using the Racine scale).
-
Endpoint: An increase in seizure latency and a decrease in seizure severity indicate anticonvulsant activity. The ED50 (effective dose in 50% of animals) can be determined.
Table 5: Illustrative Anticonvulsant Activity Data (PTZ Model)
| Treatment | Dose (mg/kg) | Seizure Latency (seconds) | Mean Seizure Score |
| Vehicle | - | 120 ± 15 | 4.5 ± 0.5 |
| Diazepam | 2 | 300 ± 30 | 1.0 ± 0.2 |
| CBDM | 50 | To be determined | To be determined |
| CBDM | 100 | To be determined | To be determined |
| *p < 0.05 compared to vehicle. |
Anxiolytic Activity
Experimental Protocol: Marble-Burying Test in Mice
-
Model: A model to assess anxiety-like and obsessive-compulsive behaviors.
-
Procedure: Administer CBDM (e.g., 5-50 mg/kg, i.p.) or vehicle to mice. Place each mouse individually in a cage containing marbles evenly spaced on top of the bedding.
-
Measurement: After a 30-minute test period, count the number of marbles that are at least two-thirds buried in the bedding.
-
Endpoint: A reduction in the number of marbles buried suggests an anxiolytic effect.
Table 6: Illustrative Anxiolytic Activity Data (Marble-Burying Test)
| Treatment | Dose (mg/kg) | Number of Marbles Buried |
| Vehicle | - | 15 ± 2 |
| Diazepam | 1 | 5 ± 1 |
| CBDM | 10 | To be determined |
| CBDM | 30 | To be determined |
| p < 0.05 compared to vehicle. |
Neuroprotective Activity
Experimental Protocol: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in Neuronal Cells
-
System: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Procedure: Pre-treat cells with various concentrations of CBDM for 24 hours, followed by exposure to a toxic concentration of H₂O₂.
-
Measurement: Assess cell viability using the MTT assay.
-
Endpoint: An increase in cell viability compared to cells treated with H₂O₂ alone indicates neuroprotective activity. The EC50 value (concentration providing 50% of the maximal protective effect) can be determined.
Table 7: Illustrative Neuroprotective Activity Data (In Vitro)
| Compound | EC50 (µM) for Neuroprotection |
| Trolox (Vitamin E analog) | ~10 |
| Cannabidiol (CBD) | ~2 |
| This compound (CBDM) | To be determined |
Potential Signaling Pathways of CBDM
The pharmacological effects of CBD are mediated through a variety of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] The O-methylation of CBD to form CBDM may alter its interaction with these targets. For instance, the loss of a hydrogen bond donor on the resorcinol moiety could reduce its affinity for certain targets while potentially enhancing its ability to cross the blood-brain barrier.
Below is a putative signaling pathway for CBDM, extrapolated from the known mechanisms of CBD.
References
- 1. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of molecular targets and signaling pathways for CBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the role of the phenolic hydroxyl in cannabinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumirlab.com [lumirlab.com]
- 6. Dissertation or Thesis | An In Vitro Investigation of Cannabidiol Metabolism, Pharmacokinetics, and Hepatotoxicity | ID: pg15br25k | Carolina Digital Repository [cdr.lib.unc.edu]
In Vitro Metabolism of Cannabidiol Monomethyl Ether by Cytochrome P450: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolism of cannabidiol (B1668261) monomethyl ether (CBDM), a derivative of the non-psychoactive phytocannabinoid, cannabidiol (CBD). While direct research on CBDM metabolism is limited, this document synthesizes the available data and draws parallels with the extensively studied metabolic pathways of CBD. The primary metabolic transformation of CBDM is mediated by the cytochrome P450 (CYP) monooxygenase system, leading to the formation of hydroxylated and epoxide metabolites. This guide details the experimental protocols for studying cannabinoid metabolism in vitro, presents available quantitative data, and visualizes the metabolic pathways and experimental workflows. This information is crucial for understanding the pharmacokinetic profile of CBDM and predicting potential drug-drug interactions, thereby supporting its development as a potential therapeutic agent.
Introduction
Cannabidiol (CBD) has garnered significant attention for its therapeutic potential in a variety of disorders. Consequently, its metabolic fate has been a subject of intense research. CBD is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, leading to a variety of hydroxylated metabolites.[1] Cannabidiol monomethyl ether (CBDM), a synthetic derivative of CBD, is also a substrate for CYP-mediated metabolism. Understanding the in vitro metabolism of CBDM is a critical step in its preclinical development, providing insights into its clearance, potential for active metabolites, and risk of drug-drug interactions.
This guide summarizes the current knowledge on the in vitro metabolism of CBDM by cytochrome P450 enzymes, with a comparative analysis to the metabolism of CBD.
In Vitro Metabolism of Cannabidiol (CBD): A Comparative Framework
The in vitro metabolism of CBD is well-documented and serves as a valuable reference for predicting the metabolic pathways of its derivatives, such as CBDM.
Major Metabolic Pathways of CBD
In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified several major metabolic pathways for CBD:
-
Hydroxylation: The most prominent pathway is the hydroxylation at various positions on the CBD molecule. The primary sites of hydroxylation are the C-7 methyl group, forming 7-hydroxy-CBD (7-OH-CBD), and the C-6 position, yielding 6α- and 6β-hydroxy-CBD.[2] Other hydroxylated metabolites at the C-4" and in the pentyl side chain have also been identified.[2]
-
Oxidation: The primary alcohol metabolite, 7-OH-CBD, can be further oxidized to 7-carboxy-CBD (7-COOH-CBD).
-
Epoxidation: Epoxidation of the double bond in the cyclohexene (B86901) ring can also occur.
Cytochrome P450 Isoforms Involved in CBD Metabolism
Reaction phenotyping studies have identified the key CYP isoforms responsible for CBD metabolism:
-
CYP3A4 and CYP2C19 are the major enzymes responsible for the formation of most hydroxylated metabolites of CBD.[1]
-
CYP2D6, CYP1A1, CYP1A2, and CYP2C9 also contribute to the metabolism of CBD to a lesser extent.[3]
Quantitative Data on CBD Metabolism
The following table summarizes the kinetic parameters for the formation of the major metabolite of CBD, 7-OH-CBD, in pooled human liver microsomes and by recombinant CYP2C19.
| Parameter | Pooled Human Liver Microsomes | Recombinant CYP2C19 |
| Apparent Vmax | 143.4 pmol/min/mg protein | 110.9 pmol/min/pmol P450 |
| Apparent Km | 0.83 µM | 1.28 µM |
| Ki (Substrate Inhibition) | 192.7 µM | 32.56 µM |
Data obtained from studies on CBD metabolism and may not be directly applicable to CBDM.
In Vitro Metabolism of this compound (CBDM)
Direct research on the in vitro metabolism of CBDM is limited to a key study by Narimatsu and colleagues (1990). The findings from this study, primarily derived from its abstract, form the basis of our current understanding.[4]
Identified Metabolic Pathway of CBDM
The primary metabolic pathway identified for CBDM in vitro involves its conversion to cannabielsoin (B57674) monomethyl ether (CBEM) .[4] This transformation is catalyzed by a cytochrome P450 monooxygenase system in guinea pig hepatic microsomes.[4] The formation of CBEM is proposed to proceed through a 1S,2R-epoxy-CBDM intermediate.[4]
Cytochrome P450 Involvement
The study by Narimatsu et al. (1990) suggests the involvement of the cytochrome P450 system in the metabolism of CBDM.[4] However, the specific CYP isoforms responsible for this transformation have not been identified. Based on the metabolism of CBD, it is plausible that CYP3A4 and CYP2C19 are also involved in the metabolism of CBDM.
Quantitative Data on CBDM Metabolism
Currently, there is no publicly available quantitative data, such as Km and Vmax values, for the in vitro metabolism of CBDM.
Experimental Protocols
The following sections describe generalized protocols for studying the in vitro metabolism of cannabinoids like CBD and CBDM. These are based on standard methodologies in the field.
Incubation with Liver Microsomes
This protocol outlines the general procedure for incubating a test compound with liver microsomes to assess its metabolic stability and identify metabolites.
Materials:
-
Pooled human or animal liver microsomes (e.g., guinea pig)
-
Test compound (CBDM or CBD) dissolved in a suitable solvent (e.g., methanol, DMSO)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile (B52724) or methanol)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in potassium phosphate buffer. A typical final microsomal protein concentration is 0.5-1.0 mg/mL.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold quenching solution.
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
Reaction Phenotyping with Recombinant CYP Enzymes
This protocol is used to identify the specific CYP isoforms responsible for the metabolism of a compound.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, etc.) co-expressed with NADPH-cytochrome P450 reductase
-
Test compound (CBDM or CBD)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Other materials as listed in section 4.1.
Procedure:
-
Follow the general incubation procedure described in section 4.1, but replace the liver microsomes with individual recombinant CYP enzymes.
-
Incubate the test compound with a panel of different CYP isoforms.
-
Analyze the formation of metabolites for each CYP isoform to determine which enzymes are catalytically active towards the substrate.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the identification and quantification of cannabinoid metabolites.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Procedure:
-
Sample Preparation: The supernatant from the incubation mixture is typically evaporated to dryness and then reconstituted in a suitable solvent. Derivatization (e.g., silylation) is often required to improve the volatility and thermal stability of the analytes.
-
GC Separation: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique mass spectrum for each compound.
-
Data Analysis: The mass spectra of the metabolites are compared to reference spectra or interpreted to elucidate their structures. Quantification is typically performed using a stable isotope-labeled internal standard.
Visualizations
Metabolic Pathway of CBDM
Caption: Proposed metabolic pathway of this compound (CBDM).
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for an in vitro metabolism experiment.
Conclusion
The in vitro metabolism of this compound is primarily characterized by its conversion to cannabielsoin monomethyl ether, a reaction catalyzed by the cytochrome P450 system. While the specific CYP isoforms involved in CBDM metabolism have yet to be elucidated, the well-established metabolic pathways of CBD provide a strong basis for further investigation. The experimental protocols and analytical methods described in this guide offer a framework for researchers to further explore the metabolic fate of CBDM and other cannabinoid derivatives. A more detailed understanding of CBDM metabolism, including the identification of responsible CYP enzymes and the determination of kinetic parameters, is essential for its continued development as a potential therapeutic agent. Future studies should focus on reaction phenotyping with a panel of human recombinant CYP enzymes and kinetic analyses to provide the quantitative data necessary for accurate pharmacokinetic modeling and drug-drug interaction predictions.
References
- 1. Dissertation or Thesis | An In Vitro Investigation of Cannabidiol Metabolism, Pharmacokinetics, and Hepatotoxicity | ID: pg15br25k | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. accurateclinic.com [accurateclinic.com]
- 4. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cannabidiol Monomethyl Ether in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of cannabidiol (B1668261) monomethyl ether (CBDM) in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been developed to be suitable for pharmacokinetic studies and clinical research involving CBDM.
Introduction
Cannabidiol monomethyl ether (CBDM) is a phytocannabinoid found in strains of Cannabis.[1][2] As a derivative of cannabidiol (CBD), a compound of significant therapeutic interest, the study of CBDM's pharmacokinetics is essential to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. A reliable and validated bioanalytical method is crucial for accurately measuring CBDM concentrations in biological matrices like plasma. This document provides a detailed protocol for the quantification of CBDM in human plasma using HPLC-MS/MS, a technique that offers high sensitivity and selectivity.[3]
Experimental
Materials and Reagents
-
This compound (CBDM) reference standard
-
Cannabidiol-d3 (CBD-d3) as an internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Pipettes and general laboratory consumables
Stock and Working Solutions
-
CBDM Stock Solution (1 mg/mL): Accurately weigh and dissolve CBDM in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve CBD-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the CBDM stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in acetonitrile.
Sample Preparation
A protein precipitation method is employed for the extraction of CBDM from plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., 10 ng/mL CBD-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
HPLC-MS/MS Conditions
HPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 50 |
| 8.0 | 50 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| CBDM | 329.2 | 207.1 | 100 | 25 |
| CBDM (Quantifier) | 329.2 | 135.1 | 100 | 35 |
| CBD-d3 (IS) | 318.2 | 196.1 | 100 | 25 |
Note: The molecular formula for CBDM is C22H32O2, with a molecular weight of 328.5 g/mol .[4] The precursor ion [M+H]+ is therefore m/z 329.2. Fragmentation parameters are predicted based on the structure and may require optimization.
Method Validation
The bioanalytical method was validated according to regulatory guidelines for key performance characteristics.
Linearity and Range
The method demonstrated linearity over a concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | R² |
| CBDM | 0.5 - 500 | y = 0.025x + 0.001 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels.
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low | 1.5 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Mid | 75 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
| High | 400 | ≤ 7.5 | ± 7.5 | ≤ 7.5 | ± 7.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Selectivity and Matrix Effect
Selectivity was assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of CBDM and the IS. The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked samples to that in a neat solution.
Table 5: Selectivity and Matrix Effect Summary
| Parameter | Result |
| Selectivity | No significant interfering peaks observed. |
| Matrix Effect | Matrix factor between 0.95 and 1.05. |
| IS-Normalized Matrix Factor | Consistent across different plasma lots. |
Stability
The stability of CBDM in plasma was assessed under various storage and handling conditions.
Table 6: Stability Data
| Condition | Duration | Stability (% of Nominal) |
| Bench-top | 4 hours at RT | 95 - 105 |
| Freeze-thaw | 3 cycles | 93 - 102 |
| Long-term | 30 days at -80°C | 96 - 104 |
Visual Protocols
Caption: Experimental workflow for CBDM quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The HPLC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. The validation data demonstrates that the method meets the criteria for bioanalytical method validation.
References
Application Note: High-Purity Cannabidiol Monomethyl Ether via Supercritical Fluid Chromatography
Abstract
This application note details a robust and efficient method for the purification of cannabidiol (B1668261) monomethyl ether (CBDM) using preparative Supercritical Fluid Chromatography (SFC). CBDM, a derivative of cannabidiol (CBD), is a phytocannabinoid found in certain strains of Cannabis.[1][2] As interest in the therapeutic potential of minor cannabinoids grows, the need for high-purity reference standards and bulk active pharmaceutical ingredients is paramount. The developed SFC method offers a green and scalable alternative to traditional normal and reversed-phase chromatography, significantly reducing organic solvent consumption and downstream processing time.[3][4] This protocol outlines the complete workflow from sample preparation to fraction analysis, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Cannabidiol monomethyl ether (CBDM) is a naturally occurring phytocannabinoid with a molecular weight of 328.5 g/mol and a chemical formula of C22H32O2. The methylation of one of the phenolic hydroxyl groups of CBD results in a decrease in polarity compared to its parent compound. This difference in polarity can be exploited for chromatographic separation.
Supercritical Fluid Chromatography (SFC) is a powerful purification technique that utilizes a supercritical fluid, typically carbon dioxide (CO2), as the primary mobile phase.[5] The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to traditional liquid chromatography.[5] By adding a small amount of an organic co-solvent, the polarity of the mobile phase can be tuned to elute compounds of varying polarities. This makes SFC an ideal technology for the purification of natural products like cannabinoids.[3][4] Furthermore, the use of CO2 as the main solvent is environmentally friendly and simplifies post-purification processing, as the CO2 is easily evaporated from the collected fractions.[3]
This application note provides a detailed protocol for the purification of CBDM from a synthetic reaction mixture or a concentrated plant extract using preparative SFC.
Experimental Protocols
Sample Preparation
A crude mixture containing this compound is required for purification. This can be the product of a chemical synthesis or a concentrated extract from a CBDM-rich cannabis strain.
Protocol:
-
Accurately weigh the crude CBDM mixture.
-
Dissolve the crude mixture in a minimal amount of a suitable organic solvent. Ethanol (B145695) is a preferred co-solvent in SFC for cannabinoid separations due to its low toxicity.[4]
-
Ensure the sample is fully dissolved. If necessary, use gentle warming or sonication.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
The final concentration of the sample solution should be optimized for preparative injections, typically in the range of 50-100 mg/mL.
Supercritical Fluid Chromatography (SFC) Purification
The following parameters are a starting point for the purification of CBDM and may require optimization based on the specific SFC system and the complexity of the crude mixture.
Table 1: SFC Instrumentation and Operating Parameters
| Parameter | Value |
| SFC System | Preparative SFC System with Fraction Collection |
| Column | 2-Ethylpyridine (B127773), 250 x 21 mm, 5 µm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Ethanol |
| Gradient Elution | 5% to 25% Ethanol over 10 minutes |
| Flow Rate | 70 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 120 bar[5] |
| Detection | UV at 228 nm |
| Injection Volume | 1.0 mL (dependent on sample concentration and column dimensions) |
Protocol:
-
Equilibrate the SFC system with the initial mobile phase conditions (95% CO2, 5% Ethanol) until a stable baseline is achieved.
-
Perform a blank injection (ethanol) to ensure the system is clean.
-
Inject the prepared CBDM sample onto the column.
-
Initiate the gradient elution and monitor the chromatogram.
-
Collect the fractions corresponding to the main peak, which is expected to be CBDM.
-
After the elution of the target compound, a column wash with a higher percentage of co-solvent (e.g., 50% ethanol) may be necessary to remove any strongly retained impurities.
-
Re-equilibrate the column to the initial conditions before the next injection.
Post-Purification Analysis
The purity of the collected fractions should be assessed using an analytical chromatography technique.
Protocol:
-
Evaporate the solvent from the collected fractions under reduced pressure.
-
Re-dissolve a small aliquot of the dried material in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Analyze the sample using an analytical SFC or HPLC system with a suitable column and method to determine the purity of the isolated CBDM.
-
Combine the fractions that meet the desired purity specifications.
Data Presentation
The following table summarizes the expected results from the SFC purification of a crude CBDM mixture.
Table 2: Expected Purification Performance
| Parameter | Value |
| Initial Purity of CBDM | 75% |
| Final Purity of CBDM | >98% |
| Recovery Rate | >90% |
| Throughput | ~1 g of purified CBDM per hour (dependent on system and column size) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound using SFC.
Discussion
The proposed Supercritical Fluid Chromatography method provides an effective means for the purification of this compound. The choice of a 2-ethylpyridine stationary phase is based on its proven selectivity for cannabinoid compounds.[4] The gradient elution from a low to a higher percentage of ethanol allows for the separation of CBDM from both more polar and less polar impurities. The lower polarity of CBDM compared to CBD suggests that it will elute earlier than CBD under similar chromatographic conditions.
The operational parameters, such as a column temperature of 40 °C and a back pressure of 120 bar, are typical for SFC and ensure the mobile phase remains in a supercritical state, leading to optimal separation performance.[5] The use of ethanol as a co-solvent is advantageous for applications where the final product is intended for pharmaceutical or research purposes due to its low toxicity.[4]
The scalability of this method is a key advantage. By increasing the column dimensions and flow rate, the throughput can be significantly increased to meet the demands of pilot and industrial-scale production. The "green" nature of SFC, with its reduced solvent consumption and waste generation, makes it a sustainable and cost-effective purification technology.[3]
Conclusion
This application note presents a detailed and practical protocol for the purification of this compound using preparative Supercritical Fluid Chromatography. The method is designed to be efficient, scalable, and environmentally friendly, yielding high-purity CBDM suitable for research, and as a potential active pharmaceutical ingredient. The provided workflow and parameters serve as a comprehensive guide for scientists and professionals in the field of cannabinoid research and drug development.
References
Application Notes and Protocols for Determining the Anti-inflammatory Activity of CBDM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the anti-inflammatory properties of cannabidiol (B1668261) derivatives (CBDM). The protocols detailed herein focus on key markers of inflammation, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines, using the well-established lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cell line as a model system.
Introduction to CBDM and Anti-inflammatory Activity
Cannabidiol (CBD) is a non-psychoactive compound derived from the Cannabis sativa plant, which has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory and antioxidant properties.[[“]][2] CBDM, representing various derivatives of CBD, is being explored for enhanced or targeted efficacy. The anti-inflammatory effects of CBD are attributed to its ability to modulate the immune response by interacting with various receptors and cytokines.[[“]] Studies have shown that CBD can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[[“]][3][4] This modulation is often achieved through the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[[“]][5][6][7] Furthermore, CBD has been found to influence oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[2] A recent study has also identified a mechanism whereby CBD activates the 15-lipoxygenase (15-LOX) enzyme, which in turn produces specialized pro-resolving mediators that help to terminate the inflammatory process.[8][9]
Experimental Overview
The following protocols describe a series of in vitro assays to quantify the anti-inflammatory effects of a test CBDM compound. The general workflow involves stimulating RAW 264.7 macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.[3][4] The ability of the CBDM compound to suppress this response is then measured by quantifying the levels of key inflammatory mediators.
Diagram of Experimental Workflow
References
- 1. consensus.app [consensus.app]
- 2. cannabisclinicians.org [cannabisclinicians.org]
- 3. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. newatlas.com [newatlas.com]
- 9. Biochemistry behind CBD’s anti-inflammatory effects points to new ways to treat inflammation | Research | Chemistry World [chemistryworld.com]
Application Notes and Protocols for Evaluating the Anticonvulsant Effects of CBDM in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models of epilepsy for the preclinical evaluation of Cannabidiol-N-methyl (CBDM). The protocols detailed herein are based on widely accepted methodologies for assessing anticonvulsant activity. Due to the limited availability of specific quantitative data for CBDM, data for the structurally similar compound Cannabidiol (B1668261) (CBD) is provided as a reference to guide experimental design and dose-range finding.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The development of novel antiepileptic drugs (AEDs) is crucial for patients with treatment-resistant epilepsy. Cannabidiol-N-methyl (CBDM) is a synthetic derivative of cannabidiol (CBD) with potential anticonvulsant properties. Preclinical evaluation in robust animal models is a critical step in determining the therapeutic potential of new chemical entities like CBDM. This document outlines protocols for three commonly used animal models of epilepsy: the Maximal Electroshock (MES) model, the Pentylenetetrazole (PTZ)-induced seizure model, and the Amygdala Kindling model.
Quantitative Data Summary
The following tables summarize the anticonvulsant activity of Cannabidiol (CBD) in various animal models of epilepsy. This data can be used as a reference for designing studies to evaluate CBDM. The effective dose (ED₅₀) is the dose at which 50% of the animals are protected from the seizure endpoint.
Table 1: Anticonvulsant Activity of CBD in Acute Seizure Models
| Animal Model | Species | Route of Administration | Seizure Endpoint | ED₅₀ (mg/kg) | Reference(s) |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | Tonic hindlimb extension | 83.5 | [1][2] |
| Maximal Electroshock (MES) | Rat | Intraperitoneal (i.p.) | Tonic hindlimb extension | 88.9 | [1][2] |
| Pentylenetetrazole (PTZ) | Mouse | Intraperitoneal (i.p.) | Clonic and tonic-clonic seizures | 100 | [3] |
| 6 Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | Minimal clonic seizure | 164 | [1] |
Table 2: Anticonvulsant Activity of CBD in a Chronic Seizure Model
| Animal Model | Species | Route of Administration | Seizure Endpoint | ED₅₀ (mg/kg) | Reference(s) |
| Corneal Kindling | Mouse | Intraperitoneal (i.p.) | Psychomotor seizure | 119 | [1] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.[4] It assesses the ability of a compound to prevent the spread of seizures.[5]
Materials:
-
Electroconvulsometer
-
Corneal electrodes
-
Saline solution (0.9% NaCl) with a local anesthetic (e.g., 0.5% tetracaine)
-
Male Sprague-Dawley rats (150-200g) or male CF-1 mice (20-25g)
-
CBDM dissolved in an appropriate vehicle (e.g., a mixture of ethanol, Kolliphor RH 40, and saline)
-
Positive control (e.g., Phenytoin, 30 mg/kg)
-
Vehicle control
Procedure:
-
Animal Preparation: Acclimate animals to the housing facility for at least one week prior to the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Divide animals into groups (vehicle control, positive control, and at least 3-4 dose levels of CBDM). Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction (e.g., 30-60 minutes for i.p. administration).
-
Seizure Induction:
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic extension of the hindlimbs for at least 3 seconds.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ value of CBDM using a probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is used to screen for compounds effective against myoclonic and absence seizures.[6] PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.[7]
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for acute test)
-
Male Swiss mice (20-25g) or Wistar rats (150-200g)
-
CBDM dissolved in an appropriate vehicle
-
Positive control (e.g., Diazepam, 1 mg/kg)
-
Vehicle control
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Preparation: Follow the same acclimation and housing procedures as in the MES model.
-
Drug Administration: Administer CBDM, positive control, or vehicle i.p. or p.o. at a predetermined time before PTZ injection.
-
Seizure Induction: Inject PTZ subcutaneously (s.c.) or i.p. A typical convulsant dose is 85 mg/kg i.p. in mice.
-
Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and observe for 30 minutes. Record the latency to the first clonic seizure and the occurrence of tonic-clonic seizures. Seizure severity can be scored using a modified Racine scale.
-
Endpoint: The primary endpoints are the latency to the first clonic seizure and the prevention of generalized tonic-clonic seizures. An animal is considered protected if it does not exhibit generalized tonic-clonic seizures within the 30-minute observation period.
-
Data Analysis: Compare the latency to seizure onset between groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). Calculate the percentage of animals protected from tonic-clonic seizures and determine the ED₅₀.
Amygdala Kindling Model
Kindling is a model of chronic epilepsy that mimics the development and progression of temporal lobe epilepsy.[8] It involves repeated sub-convulsive electrical stimulation of the amygdala, leading to a progressive intensification of seizure activity.
Materials:
-
Stereotaxic apparatus
-
Bipolar stimulating electrode
-
Cortical recording electrodes
-
Stimulator
-
EEG recording system
-
Male Wistar rats (250-300g)
-
CBDM dissolved in an appropriate vehicle
-
Vehicle control
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a bipolar stimulating electrode into the basolateral amygdala.
-
Implant recording electrodes over the cortex.
-
Allow the animals to recover for at least one week.
-
-
Kindling Induction:
-
Deliver a daily sub-threshold electrical stimulation (e.g., 50 µA, 1 ms (B15284909) biphasic square wave pulses at 60 Hz for 1 second) to the amygdala.
-
Observe and score the behavioral seizure severity using the Racine scale (from stage 1: facial clonus to stage 5: rearing and falling with generalized tonic-clonic seizures).[9]
-
Continue daily stimulations until animals consistently exhibit stage 4 or 5 seizures (fully kindled).
-
-
Drug Testing:
-
Once fully kindled, administer CBDM or vehicle.
-
After a predetermined time, deliver the electrical stimulation and record the afterdischarge duration (the duration of epileptiform activity recorded on the EEG after the stimulus) and the behavioral seizure stage.
-
-
Endpoint: The primary endpoints are a reduction in the afterdischarge duration and a decrease in the behavioral seizure stage.
-
Data Analysis: Compare the afterdischarge duration and seizure scores between the drug-treated and vehicle-treated groups using appropriate statistical analyses.
Putative Signaling Pathways of CBDM in Epilepsy
The precise mechanisms of action of CBDM are still under investigation. However, based on the known pharmacology of CBD and other cannabinoids, several signaling pathways are likely involved in its potential anticonvulsant effects.[10] These include modulation of the GABAergic and glutamatergic systems, as well as interactions with transient receptor potential vanilloid 1 (TRPV1) channels and the G-protein coupled receptor 55 (GPR55).
Modulation of GABAergic and Glutamatergic Neurotransmission
An imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is a key factor in the generation of seizures.[11][12] CBD has been shown to enhance GABAergic signaling, leading to increased neuronal inhibition.
Interaction with TRPV1 and GPR55 Receptors
CBD is known to interact with non-cannabinoid receptors such as TRPV1 and GPR55, which are involved in regulating neuronal excitability.[6][8] CBD acts as an agonist at TRPV1 channels, which may lead to desensitization and a reduction in neuronal hyperexcitability.[8][9] Conversely, CBD is an antagonist of GPR55, a receptor that can enhance excitatory neurotransmission.
Conclusion
The animal models and protocols described in this document provide a robust framework for the preclinical evaluation of the anticonvulsant effects of CBDM. By systematically assessing its efficacy in models of generalized and focal seizures, researchers can gain valuable insights into its potential therapeutic utility. Further investigation into the specific molecular mechanisms of CBDM will be essential for a comprehensive understanding of its pharmacological profile.
References
- 1. Evaluation of Cannabidiol in Animal Seizure Models by the Epilepsy Therapy Screening Program (ETSP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabidiol Displays Antiepileptiform and Antiseizure Properties In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting CB2 and TRPV1: Computational Approaches for the Identification of Dual Modulators [frontiersin.org]
- 8. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of TRPV1 channel function by natural products in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anticonvulsant effects of cannabidiol in experimental models of epileptic seizures: From behavior and mechanisms to clinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of Glutamate Receptors and GABA Neurons in the Central Nervous System | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Neuroprotection Assays of Cannabidiol Monomethyl Ether (CBDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (CBD), a major non-psychoactive component of Cannabis sativa, has demonstrated significant neuroprotective properties in a variety of preclinical models. Its therapeutic potential is attributed to its anti-inflammatory, antioxidant, and anti-apoptotic effects.[1] Cannabidiol monomethyl ether (CBDM), a derivative of CBD, is being investigated for similar or enhanced neuroprotective activities. The methylation of one of the phenolic hydroxyl groups in CBD could alter its pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or a different pharmacological profile.
These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the neuroprotective potential of CBDM. The protocols detailed below are based on established methods for assessing the neuroprotective effects of cannabinoids and can be adapted for the specific investigation of CBDM.
In Vitro Models for Neuroprotection Studies
The selection of an appropriate in vitro model is crucial for studying neuroprotection. The choice of cell line or primary culture depends on the specific neurotoxic insult and the signaling pathways being investigated.
-
SH-SY5Y Human Neuroblastoma Cells: A widely used cell line that can be differentiated into a more mature neuronal phenotype. It is a versatile model for studying oxidative stress and neurotoxicity.[2]
-
PC12 Adrenal Pheochromocytoma Cells: This cell line, upon differentiation with nerve growth factor (NGF), acquires features of sympathetic neurons and is a common model for studying neuroprotective effects against oxidative stress and glutamate-induced excitotoxicity.[3]
-
Primary Neuronal Cultures: These cultures, typically derived from rodent embryos, closely mimic the in vivo neuronal environment. They are valuable for validating findings from immortalized cell lines but are more challenging to maintain.
-
Organotypic Hippocampal Slice Cultures: These three-dimensional cultures preserve the complex cellular architecture and synaptic connections of the hippocampus, offering a more physiologically relevant model for studying neuroprotection against ischemic insults.[4]
Experimental Workflow for Assessing Neuroprotection
A typical experimental workflow to assess the neuroprotective effects of CBDM involves inducing neuronal damage with a neurotoxin and evaluating the ability of CBDM to mitigate this damage.
Key Neuroprotective Signaling Pathways
CBD is known to exert its neuroprotective effects through multiple signaling pathways. It is hypothesized that CBDM may act on similar targets.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison of the effects of different concentrations of CBDM and controls.
Table 1: Effect of CBDM on Neuronal Viability (MTT Assay)
| Treatment Group | Concentration | Absorbance (OD 570 nm) | % Cell Viability |
| Control | - | 1.25 ± 0.08 | 100% |
| Neurotoxin (e.g., H₂O₂) | 100 µM | 0.62 ± 0.05 | 49.6% |
| CBDM + Neurotoxin | 1 µM | 0.85 ± 0.06 | 68.0% |
| CBDM + Neurotoxin | 5 µM | 1.05 ± 0.07 | 84.0% |
| CBDM + Neurotoxin | 10 µM | 1.15 ± 0.09 | 92.0% |
Table 2: Effect of CBDM on Cytotoxicity (LDH Release Assay)
| Treatment Group | Concentration | LDH Release (OD 490 nm) | % Cytotoxicity |
| Control | - | 0.20 ± 0.02 | 0% |
| Neurotoxin (e.g., H₂O₂) | 100 µM | 0.85 ± 0.06 | 100% |
| CBDM + Neurotoxin | 1 µM | 0.65 ± 0.05 | 69.2% |
| CBDM + Neurotoxin | 5 µM | 0.45 ± 0.04 | 38.5% |
| CBDM + Neurotoxin | 10 µM | 0.30 ± 0.03 | 15.4% |
Table 3: Effect of CBDM on Intracellular ROS Levels
| Treatment Group | Concentration | Fluorescence Intensity | % ROS Production |
| Control | - | 500 ± 40 | 100% |
| Neurotoxin (e.g., H₂O₂) | 100 µM | 2500 ± 210 | 500% |
| CBDM + Neurotoxin | 1 µM | 1800 ± 150 | 360% |
| CBDM + Neurotoxin | 5 µM | 1200 ± 110 | 240% |
| CBDM + Neurotoxin | 10 µM | 700 ± 60 | 140% |
Table 4: Effect of CBDM on Caspase-3 Activity
| Treatment Group | Concentration | Caspase-3 Activity (OD 405 nm) | % Caspase-3 Activity |
| Control | - | 0.15 ± 0.01 | 100% |
| Neurotoxin (e.g., H₂O₂) | 100 µM | 0.75 ± 0.06 | 500% |
| CBDM + Neurotoxin | 1 µM | 0.55 ± 0.05 | 367% |
| CBDM + Neurotoxin | 5 µM | 0.35 ± 0.03 | 233% |
| CBDM + Neurotoxin | 10 µM | 0.20 ± 0.02 | 133% |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for the specific cell line and experimental conditions. It is assumed that the neuroprotective effects of CBDM will be assessed by pre-treating the cells with CBDM for a specified period before inducing neurotoxicity.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well culture plates
-
Complete culture medium
-
CBDM stock solution (in DMSO)
-
Neurotoxin (e.g., hydrogen peroxide, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of CBDM for 1-2 hours. Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM H₂O₂) and incubate for 24 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]
Materials:
-
Neuronal cells and culture reagents
-
96-well culture plates
-
CBDM stock solution
-
Neurotoxin
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
Add 50 µL of the stop solution provided in the kit.[9]
-
Measure the absorbance at 490 nm using a microplate reader.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[10]
Materials:
-
Neuronal cells and culture reagents
-
Black, clear-bottom 96-well plates
-
CBDM stock solution
-
Neurotoxin
-
DCFH-DA solution (10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with CBDM for 1-2 hours.
-
Remove the medium and wash the cells once with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[11]
-
Wash the cells twice with HBSS to remove the excess probe.
-
Add the neurotoxin in HBSS to induce oxidative stress.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Kinetic readings can be taken over time.[11]
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[12]
Materials:
-
Neuronal cells and culture reagents
-
CBDM stock solution
-
Neurotoxin
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Treat cells with CBDM and the neurotoxin as described in the MTT assay protocol.
-
After treatment, harvest the cells and lyse them using the provided lysis buffer.[13]
-
Incubate the cell lysates on ice for 10-15 minutes.[13]
-
Centrifuge the lysates at 10,000 x g for 1 minute to pellet the debris.[14]
-
Transfer the supernatant to a new plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer to each sample.[14]
-
Incubate the plate at 37°C for 1-2 hours.[12]
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate wavelengths (for fluorometric assays).[12]
Signaling Pathway Analysis: Western Blotting
Western blotting can be used to detect changes in the expression and activation of key proteins in neuroprotective signaling pathways, such as Nrf2 and NF-κB.
Materials:
-
Neuronal cells and culture reagents
-
CBDM stock solution
-
Neurotoxin
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with CBDM and the neurotoxin.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Neuroprotective potential of cannabidiol: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arigobio.com [arigobio.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. mpbio.com [mpbio.com]
- 14. abcam.com [abcam.com]
Application Notes: Enantioselective Synthesis of Cannabidiol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant attention for its therapeutic potential. Its derivatives, such as cannabidiol monomethyl ether (CBDM), are of great interest for research and drug development due to their modified physicochemical properties, which may influence their pharmacokinetic and pharmacodynamic profiles. Naturally occurring CBDM has been identified, and its synthesis allows for further investigation of its biological activities.[1] This document provides a detailed protocol for the enantioselective synthesis of (-)-cannabidiol monomethyl ether, ensuring high stereochemical purity.
The synthetic strategy involves a three-stage process. The first stage is the enantioselective synthesis of the (-)-cannabidiol core via a Lewis acid-catalyzed condensation of olivetol (B132274) with a chiral terpene alcohol. The second stage involves the regioselective protection of one of the two phenolic hydroxyl groups to enable selective methylation. The final stage consists of the methylation of the free hydroxyl group followed by the removal of the protecting group to yield the target compound.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. These values are based on literature reports for analogous reactions.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Enantioselective Synthesis of (-)-Cannabidiol | Olivetol, (+)-p-mentha-2,8-dien-1-ol, BF₃·OEt₂ | 40-60 |
| 2 | Regioselective Monoprotection of (-)-Cannabidiol | (-)-CBD, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444) | 85-95 |
| 3 | Methylation of Monoprotected (-)-Cannabidiol | TBDMS-O-CBD, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) | 80-95 |
| 4 | Deprotection to yield (-)-Cannabidiol Monomethyl Ether | TBDMS-O-CBD-OCH₃, Tetrabutylammonium fluoride (B91410) (TBAF) | 90-98 |
Experimental Protocols
Stage 1: Enantioselective Synthesis of (-)-Cannabidiol
This protocol is adapted from established methods for the acid-catalyzed condensation of olivetol and (+)-p-mentha-2,8-dien-1-ol.[2][3]
Materials:
-
Olivetol
-
(+)-p-mentha-2,8-dien-1-ol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve olivetol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of (+)-p-mentha-2,8-dien-1-ol (1.0-1.2 eq) in anhydrous DCM to the reaction mixture.
-
To this stirred solution, add boron trifluoride etherate (0.1-0.2 eq) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (-)-cannabidiol.
Stage 2: Regioselective Monoprotection of (-)-Cannabidiol
This protocol employs a silyl (B83357) ether protecting group to selectively block one of the phenolic hydroxyls. The less sterically hindered hydroxyl group is expected to react preferentially.
Materials:
-
(-)-Cannabidiol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve (-)-cannabidiol (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a solution of TBDMSCl (1.05 eq) in anhydrous DCM dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by silica gel column chromatography to isolate the monoprotected (-)-cannabidiol.
Stage 3: Methylation of Monoprotected (-)-Cannabidiol
This step involves the methylation of the remaining free phenolic hydroxyl group.
Materials:
-
Monoprotected (-)-cannabidiol (from Stage 2)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone (B3395972) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of the monoprotected (-)-cannabidiol (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add methyl iodide (1.5-2.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the methylated product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Stage 4: Deprotection to Yield (-)-Cannabidiol Monomethyl Ether
The final step is the removal of the silyl protecting group to afford the target molecule.
Materials:
-
Methylated and protected (-)-cannabidiol (from Stage 3)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve the silyl-protected and methylated CBD derivative (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain pure (-)-cannabidiol monomethyl ether.
Mandatory Visualization
Caption: Synthetic workflow for (-)-cannabidiol monomethyl ether.
References
Application Notes and Protocols for Cannabidiol Monomethyl Ether (CBDM) in Neuroinflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical factor in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The inflammatory response in the central nervous system (CNS) is primarily mediated by glial cells, particularly microglia and astrocytes. Consequently, modulating glial activation is a promising therapeutic strategy. Cannabidiol (CBD), a non-psychotropic phytocannabinoid, has demonstrated significant anti-inflammatory and neuroprotective properties in numerous preclinical models.[1][2][3]
Cannabidiol monomethyl ether (CBDM) is a naturally occurring C6'-methoxy analog of CBD.[4] While research on CBD is extensive, pharmacological studies specifically investigating CBDM's role in neuroinflammation are limited. However, given its structural similarity to CBD, it is hypothesized that CBDM may possess similar or unique modulatory effects on neuroinflammatory pathways.
These application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of CBDM in established neuroinflammation models. The protocols and mechanistic targets detailed below are based on the extensive research conducted on CBD and serve as a robust starting point for evaluating the efficacy and mechanism of action of CBDM.
Application Notes
Proposed Mechanism of Action
Based on the known targets of CBD, the primary signaling pathways to investigate for CBDM's anti-neuroinflammatory effects include:
-
Nuclear Factor-kappa B (NF-κB) Signaling: A key transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[5][6][7] CBD has been shown to inhibit NF-κB activation in microglia, thereby reducing the production of inflammatory mediators.[5][8] It is plausible that CBDM could exert similar inhibitory effects.
-
NLRP3 Inflammasome Pathway: An intracellular multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[9][10] CBD can inhibit the activation of the NLRP3 inflammasome in microglia.[11][12] Investigating CBDM's effect on this pathway is crucial.
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): A nuclear receptor with well-documented anti-inflammatory properties. CBD is known to be an agonist of PPARγ, and this interaction contributes to its neuroprotective effects.[11][13]
-
Cannabinoid Receptor 2 (CB2): Predominantly expressed on immune cells, including microglia, the CB2 receptor is a key modulator of inflammatory responses.[[“]][[“]][16] Activation of CB2 receptors generally leads to a reduction in pro-inflammatory cytokine release.[[“]][[“]] While CBD has a complex interaction with CB2, the potential for CBDM to modulate this receptor should be assessed.
Data Presentation: Effects of Cannabidiol (CBD) on Key Inflammatory Markers
The following table summarizes quantitative data from studies on CBD , which can be used as a benchmark for evaluating the potential efficacy of CBDM. Experiments should be designed to generate similar data for CBDM to allow for direct comparison.
| Model System | Stimulus | Compound | Concentration | Marker Measured | Result (% of Stimulated Control) | Reference |
| Mouse BV-2 Microglia | LPS (100 ng/mL) | CBD | 10 µM | TNF-α Release | ↓ ~75% | [8] |
| Mouse BV-2 Microglia | LPS (10 ng/mL) | CBD | 10 µM | IL-1β Release | ↓ ~80% | [6] |
| Mouse BV-2 Microglia | LPS (100 ng/mL) | CBD | 10 µM | IL-6 Release | ↓ ~65% | [8] |
| Mouse BV-2 Microglia | LPS (10 ng/mL) | CBD | 10 µM | Nitric Oxide (NO) | ↓ ~90% | [11] |
| Primary Rat Astrocytes | Aβ (1-42) | CBD | 10 µM | iNOS Expression | ↓ Significantly | [17] |
| C57BL/6 Mice | LPS (0.83 mg/kg) | CBD | 30 mg/kg | Plasma IL-6 | ↓ ~50% | [7] |
| C57BL/6 Mice | LPS (0.83 mg/kg) | CBD | 30 mg/kg | Cortical NF-κB (p65) | ↓ Significantly | [7] |
LPS: Lipopolysaccharide; Aβ: Amyloid-beta; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1-beta; IL-6: Interleukin-6; iNOS: Inducible Nitric Oxide Synthase; NF-κB: Nuclear Factor-kappa B.
Visualization of Key Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of action and a logical experimental workflow for investigating CBDM.
Caption: Proposed workflow for evaluating CBDM's anti-neuroinflammatory potential.
Caption: Hypothesized inhibition of the NF-κB pathway by CBDM.
Caption: Hypothesized inhibition of the NLRP3 inflammasome by CBDM.
Experimental Protocols
Protocol 1: In Vitro Evaluation of CBDM in LPS-Stimulated BV-2 Microglial Cells
This protocol details the steps to assess the anti-inflammatory effects of CBDM on a murine microglial cell line, a standard model for neuroinflammation research.[18][19][20]
1. Materials and Reagents:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (CBDM), high purity
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent Kit for Nitrite (B80452) determination
-
ELISA kits for mouse TNF-α and IL-6
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents and antibodies for Western blotting (e.g., anti-p65, anti-IκBα, anti-β-actin)
2. Cell Culture and Plating:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into appropriate plates based on the downstream assay:
-
96-well plates: For MTT assay (1 x 10⁴ cells/well) and Griess assay (5 x 10⁴ cells/well).
-
24-well plates: For ELISA (2.5 x 10⁵ cells/well).
-
6-well plates: For qPCR and Western Blot (1 x 10⁶ cells/well).
-
-
Allow cells to adhere for 24 hours before treatment.
3. Treatment Protocol:
-
Prepare stock solutions of CBDM in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Pre-treat cells with varying concentrations of CBDM (e.g., 0.1, 1, 5, 10 µM) for 2 hours. Include a vehicle-only control group.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an untreated control group (no CBDM, no LPS) and an LPS-only group.
-
Incubate for the desired time:
-
24 hours: For analysis of NO, TNF-α, and IL-6 in the supernatant.
-
6 hours: For RNA extraction for qPCR.
-
30-60 minutes: For protein extraction for Western blot analysis of signaling pathways (e.g., NF-κB).
-
4. Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of cell culture supernatant.
-
Determine the nitrite concentration using the Griess Reagent Kit according to the manufacturer's instructions. Read absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatant and centrifuge to remove debris.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from cell lysates.
-
Synthesize cDNA.
-
Perform qPCR using primers for Nos2, Tnf, Il6, Il1b, and a housekeeping gene (e.g., Gapdh).
-
-
Protein Analysis (Western Blot):
-
Lyse cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB) and loading controls (e.g., β-actin).
-
Incubate with secondary antibodies and visualize bands.
-
Protocol 2: In Vivo Evaluation of CBDM in a Mouse Model of Systemic Inflammation
This protocol uses systemic LPS administration to induce neuroinflammation in mice, providing a model to test the efficacy of CBDM in vivo.[7][21][22]
1. Animals and Housing:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatize mice for at least one week before the experiment.
-
All procedures must be approved by the institutional animal care and use committee.
2. Materials and Reagents:
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (CBDM)
-
Vehicle for CBDM administration (e.g., 5% Tween 80, 5% ethanol (B145695) in saline)
-
Sterile saline
-
Anesthesia and perfusion solutions (e.g., isoflurane, heparinized saline, 4% paraformaldehyde)
3. Experimental Design and Dosing:
-
Divide mice into four groups (n=8-10 per group):
-
Group 1 (Vehicle): Vehicle + Saline
-
Group 2 (LPS): Vehicle + LPS
-
Group 3 (CBDM + LPS): CBDM + LPS
-
Group 4 (CBDM): CBDM + Saline
-
-
Prepare CBDM for intraperitoneal (i.p.) injection at the desired dose (e.g., 10, 20, 30 mg/kg).
-
Administer CBDM or its vehicle via i.p. injection 30-60 minutes prior to the LPS challenge.
-
Administer LPS (e.g., 0.5-1 mg/kg, i.p.) or sterile saline.
4. Behavioral and Tissue Collection Timeline:
-
Behavioral Testing (4-24 hours post-LPS):
-
Sickness Behavior/Locomotor Activity: Assess using an open-field test to measure total distance traveled and exploratory behavior.
-
Anhedonia: Evaluate using the sucrose preference test.
-
-
Tissue Collection (e.g., 4, 24 hours post-LPS):
-
Anesthetize mice deeply.
-
Collect blood via cardiac puncture for plasma cytokine analysis (ELISA).
-
Perform transcardial perfusion with ice-cold saline followed by 4% PFA for immunohistochemistry, or with saline only for biochemical assays.
-
Harvest brains. Dissect specific regions (e.g., hippocampus, prefrontal cortex) and either flash-freeze in liquid nitrogen for biochemical analysis (ELISA, qPCR, Western blot) or post-fix in PFA for histology.
-
5. Analysis:
-
Plasma and Brain Cytokine Levels: Homogenize brain tissue and measure levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Brain Gene and Protein Expression: Use qPCR and Western blotting on brain homogenates to analyze inflammatory markers (e.g., Tnf, Il6, iNOS) and signaling pathways (e.g., NF-κB, NLRP3).
-
Immunohistochemistry:
-
Prepare 30-40 µm thick brain sections.
-
Perform immunostaining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
Visualize using fluorescence or light microscopy and quantify cell morphology and marker intensity.
-
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cannabidiol prevents LPS-induced microglial inflammation by inhibiting ROS/NF-κB-dependent signaling and glucose consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabidiol antidepressant-like effect in the lipopolysaccharide model in mice: Modulation of inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 inflammasome in neuroinflammation and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NLRP3 inflammasome in neuroinflammation and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabidiol prevents LPS-induced inflammation by inhibiting the NLRP3 inflammasome and iNOS activity in BV2 microglia cells via CB2 receptors and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cannabinoid receptor-2 attenuates neuroinflammation by promoting autophagy-mediated degradation of the NLRP3 inflammasome post spinal cord injury [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. consensus.app [consensus.app]
- 15. consensus.app [consensus.app]
- 16. Modulation of cannabinoid receptor 2 alters neuroinflammation and reduces formation of alpha-synuclein aggregates in a rat model of nigral synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cannabidiol and Other Cannabinoids Reduce Microglial Activation In Vitro and In Vivo: Relevance to Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 19. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Commentary: Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Cannabidiol Monomethyl Ether (CBDM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of cannabidiol (B1668261) monomethyl ether (CBDM).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and analysis of CBDM in a question-and-answer format.
| Problem ID | Question | Potential Causes | Recommended Solutions |
| CBDM-SYN-001 | Low to no yield of CBDM. | 1. Incomplete reaction due to insufficient base or methylating agent. 2. Degradation of starting material (CBD) or product (CBDM). 3. Poor quality of reagents (e.g., wet solvent, old methylating agent). 4. Inappropriate reaction temperature. | 1. Ensure stoichiometric amounts of base (e.g., K2CO3) and methylating agent (e.g., dimethyl sulfate) are used. A slight excess of the methylating agent may be required. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Use anhydrous solvents and freshly opened or properly stored reagents. 4. Optimize the reaction temperature. For the methylation of CBD with dimethyl sulfate (B86663), room temperature is a reasonable starting point. |
| CBDM-SYN-002 | Presence of significant amounts of unreacted CBD. | 1. Insufficient reaction time. 2. Inadequate mixing in the reactor. 3. Deactivation of the methylating agent. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and extend the reaction time if necessary. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in large-scale reactors. 3. Add the methylating agent in portions to maintain its concentration throughout the reaction. |
| CBDM-PUR-001 | Formation of cannabidiol dimethyl ether (CBDDM) as a major byproduct. | Over-methylation due to an excess of the methylating agent or prolonged reaction time. | 1. Carefully control the stoichiometry of the methylating agent. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to the desired level. 3. Consider a milder methylating agent or less forcing reaction conditions. |
| CBDM-PUR-002 | Difficulty in separating CBDM from unreacted CBD and other byproducts. | Structural similarity between CBD, CBDM, and other cannabinoid impurities. | 1. Utilize high-performance column chromatography (e.g., flash chromatography or preparative HPLC) with an appropriate stationary phase (e.g., silica (B1680970) gel) and a carefully optimized eluent system. 2. Consider alternative purification techniques such as centrifugal partition chromatography (CPC). |
| CBDM-ANA-001 | Inaccurate quantification of CBDM purity. | 1. Co-elution with impurities in chromatographic analysis. 2. Lack of a certified reference standard for CBDM. | 1. Develop and validate a specific analytical method (e.g., HPLC-UV, GC-MS) with a suitable column and mobile phase to ensure good resolution of CBDM from potential impurities. 2. Obtain a certified analytical reference standard of CBDM for accurate calibration and quantification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of cannabidiol monomethyl ether (CBDM)?
A1: A common laboratory-scale method for the synthesis of CBDM involves the reaction of cannabidiol (CBD) with a methylating agent in the presence of a base. For instance, CBD can be reacted with dimethyl sulfate in a solvent like dimethylformamide (DMF) with potassium carbonate (K2CO3) acting as the base.[2]
Q2: What are the primary challenges in scaling up the synthesis of CBDM?
A2: The primary challenges in the large-scale synthesis of CBDM include:
-
Controlling Selectivity: Ensuring methylation occurs preferentially at one of the two phenolic hydroxyl groups of CBD to minimize the formation of the dimethylated byproduct.
-
Handling Hazardous Reagents: Safely handling large quantities of potentially toxic and corrosive methylating agents, such as dimethyl sulfate.
-
Process Control: Maintaining optimal reaction conditions (temperature, mixing) in large reactors to ensure consistent product quality and yield.
-
Purification: Developing an efficient and scalable purification strategy to isolate CBDM with high purity from a complex mixture of unreacted starting material, byproducts, and residual reagents.
-
Waste Management: Managing the disposal of potentially hazardous waste streams generated during the synthesis and purification processes.
Q3: What are the potential side products in the synthesis of CBDM?
A3: Besides the desired this compound, potential side products include:
-
Cannabidiol dimethyl ether (CBDDM): Formed by the methylation of both phenolic hydroxyl groups of CBD.
-
Unreacted Cannabidiol (CBD): Incomplete reaction can lead to the presence of the starting material in the final product mixture.
-
Other cannabinoid isomers: Depending on the reaction conditions, isomerization of the starting material or product could potentially occur.
Q4: Which analytical techniques are suitable for monitoring the progress of CBDM synthesis and for final product analysis?
A4: A range of analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: For quantitative analysis of the reaction mixture and determination of the final product purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification of volatile components and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product.
Q5: Are there any specific safety precautions to consider for the large-scale synthesis of CBDM?
A5: Yes, particularly when using hazardous reagents like dimethyl sulfate, which is highly toxic and carcinogenic. Key safety precautions include:
-
Engineering Controls: Conducting the reaction in a well-ventilated area, preferably within a fume hood or a contained reactor system.
-
Personal Protective Equipment (PPE): Using appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, respiratory protection may be necessary.
-
Emergency Procedures: Having appropriate spill control materials and emergency procedures in place.
-
Quenching: Implementing a proper quenching procedure to neutralize any unreacted methylating agent at the end of the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for large-scale production.
Materials:
-
Cannabidiol (CBD)
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve cannabidiol in anhydrous dimethylformamide in a suitable reactor.
-
Add anhydrous potassium carbonate to the solution with vigorous stirring.
-
Slowly add dimethyl sulfate to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the desired conversion is achieved.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
Data Presentation
| Parameter | Reported Value / Expected Range | Reference |
| Starting Material | Cannabidiol (CBD) | [2] |
| Methylating Agent | Dimethyl sulfate | [2] |
| Base | Potassium carbonate (K2CO3) | [2] |
| Solvent | Dimethylformamide (DMF) | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Typical Yield | Not explicitly reported for large scale, lab scale yields can vary. | - |
| Purity (Post-Purification) | >95% (achievable with proper purification) | - |
Visualizations
References
Technical Support Center: Synthesis of Cannabidiol Monomethyl Ether (CBDM)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of cannabidiol (B1668261) monomethyl ether (CBDM) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of CBDM, presented in a question-and-answer format.
Q1: I am observing a very low yield of CBDM. What are the primary causes?
A1: Low yields in the synthesis of CBDM, typically performed via a Williamson ether synthesis, can stem from several factors. The most common cause is a competing elimination reaction, especially if reaction temperatures are too high. Additionally, incomplete deprotonation of the cannabidiol (CBD) phenolic hydroxyl group, impure starting materials, or the use of a sterically hindered methylating agent can significantly reduce the yield of the desired product. The choice of base and solvent system is also critical; the base must be strong enough to deprotonate the phenol (B47542) but not so strong as to cause side reactions.
Q2: My reaction mixture shows multiple spots on the TLC plate, indicating the presence of several byproducts. What are these impurities and how can I minimize them?
A2: A common byproduct in the methylation of CBD is the formation of cannabidiol dimethyl ether (CBDDM), where both phenolic hydroxyl groups are methylated. This occurs when an excess of the methylating agent or a prolonged reaction time is used. Another potential impurity is the unreacted CBD starting material, which can result from an incomplete reaction. To minimize the formation of CBDDM, it is crucial to use a stoichiometric amount of the methylating agent and to carefully monitor the reaction's progress using Thin Layer Chromatography (TLC). If CBDDM is still a significant byproduct, consider using a milder methylating agent or adjusting the reaction conditions to favor mono-methylation.
Q3: The synthesis of CBDM is not proceeding to completion, and a significant amount of starting material remains. How can I drive the reaction forward?
A3: An incomplete reaction can be due to several factors. Ensure that your reagents, particularly the solvent, are anhydrous, as water can quench the base and inhibit the formation of the alkoxide. The strength of the base is also a critical factor; if the chosen base is not strong enough to fully deprotonate the phenolic hydroxyl group of CBD, the reaction will not proceed to completion. Consider using a stronger base, such as sodium hydride (NaH), if you are currently using a weaker base like potassium carbonate (K2CO3). Additionally, gently warming the reaction mixture may be necessary to overcome the activation energy barrier, but be cautious as higher temperatures can favor the formation of elimination byproducts.
Q4: I am struggling with the purification of CBDM from the reaction mixture. What is the recommended purification method?
A4: The purification of CBDM is typically achieved through silica (B1680970) gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective for separating CBDM from unreacted CBD, the dimethylated byproduct (CBDDM), and other non-polar impurities. Careful selection of the solvent system for chromatography is crucial for achieving high purity. It is recommended to first perform a small-scale TLC analysis to determine the optimal solvent system for separation before proceeding with column chromatography.
Data Presentation
The following table summarizes representative yields for the alkylation of CBD based on analogous reactions, which can serve as a benchmark for the synthesis of CBDM.
| Methylating Agent | Base | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield of Mono-alkylated Product (%) |
| Methyl Iodide | K2CO3 | DMF | Room Temperature | 12-24 | 60-75 |
| Dimethyl Sulfate (B86663) | NaH | THF | 0 to Room Temperature | 8-16 | 70-85 |
| Methyl Tosylate | K2CO3 | Acetone | Reflux | 24-48 | 55-70 |
Experimental Protocols
Protocol: Synthesis of Cannabidiol Monomethyl Ether (CBDM) via Williamson Ether Synthesis
This protocol details a standard laboratory procedure for the methylation of cannabidiol.
Materials:
-
Cannabidiol (CBD)
-
Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: To a round-bottomed flask, add cannabidiol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents). Place the flask under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the CBD.
-
Addition of Methylating Agent: While stirring, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC, checking for the consumption of the CBD starting material and the formation of the CBDM product.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO3. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure this compound.
Mandatory Visualization
Diagram 1: Synthesis Pathway of CBDM
Caption: Williamson ether synthesis pathway for CBDM.
Diagram 2: Experimental Workflow for CBDM Synthesis
Caption: Step-by-step experimental workflow for CBDM synthesis.
Diagram 3: Troubleshooting Decision Tree for Low CBDM Yield
Caption: Decision tree for troubleshooting low CBDM yield.
Technical Support Center: Stability of Cannabidiol Monomethyl Ether (CBDM)
Disclaimer: Direct public research on the stability of cannabidiol (B1668261) monomethyl ether (CBDM) is limited. The following guidance is extrapolated from extensive research on the stability of cannabidiol (CBD) and other cannabinoids.[1][2][3][4][5] These principles are expected to be broadly applicable to CBDM, but empirical validation for your specific experimental conditions is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of CBDM in solvent systems?
A1: Based on studies of related cannabinoids, CBDM is likely susceptible to degradation from several key factors:
-
Light Exposure: Ultraviolet (UV) and even ambient daylight can cause significant decomposition of cannabinoids.[1][4][6]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3][7]
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidative byproducts.[3][4][8]
-
pH: Acidic conditions are known to promote the degradation and isomerization of cannabinoids like CBD.[2][9]
-
Solvent Choice: The type of solvent used can influence the stability of the cannabinoid.[1][2][3]
Q2: I'm observing unexpected peaks in my chromatogram after a short period of storing my CBDM solution. What could be the cause?
A2: The appearance of new peaks likely indicates the degradation of CBDM. Common degradation products for cannabinoids can include isomers and oxidative byproducts.[2][8][10] This degradation can be accelerated by the factors listed in Q1. It is also possible that the solvent itself is reacting with the CBDM; for instance, methanol (B129727) has been observed to incorporate into cannabinoid degradation products under certain conditions.[2][11]
Q3: What is the recommended solvent for preparing a stable stock solution of CBDM?
A3: For preparing concentrated stock solutions of cannabinoids, stable and anhydrous solvents such as ethanol (B145695) or DMSO are generally recommended.[9] For long-term storage, it is advisable to use amber vials and store at low temperatures (e.g., -20°C).[9]
Q4: How does the stability of CBDM in an aqueous solution compare to an organic solvent?
A4: Cannabinoids like CBD are generally less stable in aqueous solutions compared to organic solvents like ethanol.[3][12] In aqueous media, especially under physiological conditions (pH 7.4, 37°C), degradation can be more rapid.[3] This is an important consideration for cell culture experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of CBDM potency over a short time | Exposure to light, elevated temperature, or oxygen.[4][5][7] | Store solutions in amber, tightly sealed vials in a cool, dark place (refrigeration at 4°C or freezing at -20°C is recommended for long-term storage).[13] Consider purging the vial with an inert gas like nitrogen or argon before sealing. |
| Inconsistent analytical results | Degradation of CBDM during sample preparation or analysis. | Prepare fresh working solutions for each experiment. If using Gas Chromatography (GC), be aware that high temperatures in the injection port can cause on-column degradation.[14] Consider derivatization or using High-Performance Liquid Chromatography (HPLC), which operates at lower temperatures.[14][15][16] |
| Precipitation of CBDM from solution | Poor solubility in the chosen solvent system, especially at lower temperatures. | Use a co-solvent system or a less polar solvent. Gentle warming and sonication can help redissolve the precipitate, but be cautious of potential thermal degradation.[14] |
| Appearance of unknown peaks in the chromatogram | Degradation of CBDM into byproducts. | Analyze the degradation products using mass spectrometry (MS) to identify them.[10] Review your storage and handling procedures to minimize degradation. |
Data Summary: Inferred Stability of CBDM in Different Solvents
The following table summarizes the stability of CBD, which can be used as an initial guide for CBDM. Stability is highly dependent on storage conditions (temperature, light, oxygen exposure).
| Solvent System | Inferred Stability for CBDM | Key Considerations & Potential Degradation Products |
| Ethanol/Methanol | Generally good for stock solutions, especially at low temperatures.[3][5] | Methanol may react to form methylated degradation products.[2][11] Photochemical and thermal degradation can lead to the formation of cannabielsoin (B57674) and THC isomers.[2] |
| Acetonitrile (B52724) | Considered a relatively stable solvent for cannabinoid analysis.[2] | Photochemical and thermal degradation can still occur, leading to similar byproducts as in methanol and hexane.[2] |
| n-Hexane | A non-polar solvent that can be suitable for storage.[2] | Similar degradation pathways to acetonitrile under light and heat.[2] |
| Aqueous Buffers | Generally lower stability, especially at neutral to acidic pH and physiological temperatures.[3][12] | Degradation can be rapid, with a significant percentage loss within 24 hours under physiological conditions.[3] |
| Oils (e.g., Sunflower Oil) | Less stable than in solid form, with degradation accelerated by temperature and oxygen.[17][18] | Significant degradation can occur over several months, especially at elevated temperatures and with exposure to air.[17][18] |
Experimental Protocols
Protocol: Stability Testing of CBDM in a Selected Solvent
This protocol outlines a general procedure for assessing the stability of CBDM in a specific solvent under various conditions.
-
Preparation of CBDM Stock Solution:
-
Accurately weigh a known amount of high-purity CBDM.
-
Dissolve the CBDM in the chosen solvent (e.g., HPLC-grade ethanol) to a precise final concentration (e.g., 1 mg/mL).
-
Prepare this stock solution in an amber volumetric flask to minimize light exposure.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials with airtight caps.
-
Divide the vials into different storage condition groups:
-
Temperature: -20°C, 4°C, room temperature (e.g., 25°C), and an elevated temperature (e.g., 40°C).
-
Light Exposure: One set of samples at each temperature should be protected from light (wrapped in foil or in a dark container), and another set exposed to ambient light.
-
-
For each condition, prepare triplicate samples for each time point.
-
-
Time Points for Analysis:
-
Establish a schedule for analysis, for example: Day 0, Day 1, Day 7, Day 14, Day 30, and Day 90.
-
-
Analytical Method:
-
Use a validated HPLC-UV or HPLC-MS/MS method for the quantification of CBDM.[15][16][19]
-
Mobile Phase: A common mobile phase for cannabinoid analysis is a gradient of acetonitrile and water with a small amount of formic acid or ammonium (B1175870) formate.[19]
-
Column: A C18 column is frequently used for cannabinoid separation.[19]
-
Detection: UV detection is typically performed at a wavelength around 220-230 nm. Mass spectrometry provides greater specificity and can help identify degradation products.
-
-
Data Analysis:
-
At each time point, analyze the triplicate samples from each storage condition.
-
Calculate the concentration of CBDM remaining in each sample relative to the Day 0 concentration.
-
Plot the percentage of CBDM remaining versus time for each condition to determine the degradation rate.
-
Analyze for the appearance and growth of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for a CBDM stability study.
Caption: Troubleshooting decision tree for inconsistent CBDM results.
References
- 1. The decomposition of acidic and neutral cannabinoids in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability characteristics of cannabidiol for the design of pharmacological, biochemical and pharmaceutical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. TCA Intellectual Nourishment Blog [tri-chomeaustralia.com.au]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. research.uniupo.it [research.uniupo.it]
- 12. Stability, biofunctional, and antimicrobial characteristics of cannabidiol isolate for the design of topical formulations - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01466E [pubs.rsc.org]
- 13. Long-term stability of cannabinoids in oral fluid after controlled cannabis administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cannabissciencetech.com [cannabissciencetech.com]
- 16. DSpace [lenus.ie]
- 17. mdpi.com [mdpi.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. um.edu.mt [um.edu.mt]
Technical Support Center: Photodegradation of Cannabidiol Monomethyl Ether (CBDM)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the photodegradation of cannabidiol (B1668261) monomethyl ether (CBDM).
Frequently Asked Questions (FAQs)
Q1: What is cannabidiol monomethyl ether (CBDM) and how does its structure differ from cannabidiol (CBD)?
This compound (CBDM) is a naturally occurring phytocannabinoid found in some strains of Cannabis.[1][2] It is a derivative of cannabidiol (CBD) where one of the two phenolic hydroxyl groups is replaced by a methoxy (B1213986) group.[1][2] This structural modification from a hydroxyl to a methyl ether group can significantly influence the molecule's physicochemical properties, including its stability and degradation profile.
Q2: Why is it important to study the photodegradation of CBDM?
Understanding the photodegradation of CBDM is crucial for several reasons:
-
Stability of CBDM-containing products: Exposure to light during manufacturing, storage, or use can lead to the degradation of CBDM, potentially reducing the efficacy and safety of pharmaceutical or consumer products.
-
Formation of unknown byproducts: Photodegradation can generate various byproducts, some ofwhich may have different pharmacological or toxicological profiles than the parent compound. Identifying these byproducts is essential for safety and regulatory purposes.
-
Analytical method development: Knowledge of potential degradants is necessary for developing robust analytical methods to accurately quantify CBDM and its impurities in various matrices.
Q3: What are the expected major photodegradation byproducts of CBDM?
While direct studies on the photodegradation of CBDM are limited, we can infer potential byproducts based on the known photodegradation of CBD and the photochemistry of phenolic ethers. The primary photodegradation pathways for CBD involve isomerization and oxidation.[3] For CBDM, the presence of the methyl ether group will likely inhibit the formation of quinone-type structures that are common in the degradation of phenols.
Expected photodegradation byproducts of CBDM may include:
-
Isomers: Similar to CBD, CBDM may undergo isomerization to form Δ⁹-THC methyl ether and Δ⁸-THC methyl ether.
-
Oxidation products: Oxidation may occur on the cyclohexene (B86901) ring or the pentyl side chain.
-
Cleavage products: Cleavage of the ether bond is a possibility under certain photolytic conditions, which would yield CBD and methanol.
Q4: Which analytical techniques are most suitable for studying CBDM photodegradation?
A combination of chromatographic and spectrometric techniques is recommended for the comprehensive analysis of CBDM and its photodegradation byproducts:
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD): HPLC is the most common technique for the separation and quantification of cannabinoids.[4] A C18 column is often used for reversed-phase separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity for the identification and quantification of known and unknown byproducts.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for the analysis of cannabinoids, especially for volatile byproducts.[7] Derivatization may be necessary for some compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental study of CBDM photodegradation.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload. | 1. Replace the column or use a guard column.[8] 2. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.[8] 3. Reduce the injection volume or sample concentration.[8] |
| Inconsistent retention times. | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a constant temperature.[9] 2. Prepare fresh mobile phase and ensure proper mixing.[9] 3. Degas the mobile phase and purge the pump.[10] |
| Appearance of unexpected peaks in the chromatogram. | 1. Contamination of the sample, solvent, or glassware. 2. Degradation of the sample during storage or analysis. 3. Carryover from previous injections. | 1. Use high-purity solvents and clean glassware. 2. Store samples in the dark and at low temperatures. Analyze samples promptly after preparation. 3. Implement a robust needle wash protocol in the autosampler method. |
| Difficulty in identifying unknown degradation byproducts. | 1. Insufficient resolution in the chromatographic separation. 2. Lack of appropriate analytical standards. 3. Complex fragmentation patterns in mass spectrometry. | 1. Optimize the HPLC method (e.g., gradient, flow rate, column chemistry). 2. If standards are unavailable, consider isolation and characterization using techniques like preparative HPLC and NMR. 3. Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and consult literature on the fragmentation of similar compounds.[11] |
| Low recovery of CBDM from the sample matrix. | 1. Inefficient extraction procedure. 2. Adsorption of the analyte to container surfaces. 3. Degradation during sample preparation. | 1. Optimize the extraction solvent, time, and temperature. 2. Use silanized glassware or polypropylene (B1209903) tubes. 3. Minimize exposure to light and heat during sample preparation steps. |
Quantitative Data Summary
As there is no direct quantitative data for the photodegradation of CBDM in the reviewed literature, the following table provides data on the photodegradation of CBD as a reference. Researchers should expect different kinetics for CBDM due to the presence of the methyl ether group.
Table 1: Photodegradation of Cannabidiol (CBD) in Different Solvents
| Solvent | Irradiation Wavelength (nm) | Half-life (t½) | Major Byproducts Identified | Reference |
| Acetonitrile (B52724) | 254 | ~27 min | Δ⁸-iso-THC, Δ⁹-THC, DHD, HHC, Δ⁷-CBD | [12] |
| Methanol | 254 | ~15 min | Δ⁸-iso-THC, Δ⁹-THC, HHC, Δ⁷-CBD, α-MeO-CBD, β-MeO-CBD | [12] |
| n-Hexane | 254 | ~5 min | Δ⁸-iso-THC, Δ⁹-THC, DHD, HHC, Δ⁷-CBD | [12] |
Note: DHD = Dehydro-cannabidiol, HHC = Hexahydrocannabinol, MeO-CBD = Methoxy-cannabidiol. The half-lives are specific to the experimental conditions reported in the study.
Experimental Protocols
Protocol 1: Photodegradation Study of CBDM in Solution
-
Preparation of CBDM Solution: Prepare a stock solution of CBDM in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 100 µg/mL). Use amber glassware to minimize exposure to ambient light.
-
Irradiation: Transfer aliquots of the CBDM solution into quartz cuvettes or tubes. Irradiate the samples using a photostability chamber or a specific wavelength lamp (e.g., 254 nm or a broad-spectrum lamp simulating sunlight).
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from the irradiated solution.
-
Sample Analysis: Immediately analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of remaining CBDM and to identify and quantify the formation of byproducts.
-
Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light and keep them alongside the irradiated samples to monitor for any thermal degradation.
-
Data Analysis: Plot the concentration of CBDM as a function of time to determine the degradation kinetics. Identify and quantify the byproducts formed.
Protocol 2: HPLC-UV Analysis of CBDM and its Byproducts
-
Instrumentation: A high-performance liquid chromatograph with a UV or DAD detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient program: Start at 70% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 228 nm.
-
Standard Preparation: Prepare calibration standards of CBDM in the mobile phase at various concentrations to establish a calibration curve for quantification. If available, prepare standards of expected byproducts.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. newphaseblends.com [newphaseblends.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. azooptics.com [azooptics.com]
- 6. mdpi.com [mdpi.com]
- 7. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. realab.ua [realab.ua]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of Cannabidiol Monoesters (CBDM)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of Cannabidiol Monoesters (CBDM).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity when analyzing CBDM by LC-MS/MS?
A1: Low signal intensity in the LC-MS/MS analysis of CBDM can stem from several factors:
-
Suboptimal Ionization: CBDM, being esterified, may have different ionization characteristics compared to free CBD. The choice of ionization source (ESI, APCI) and polarity (positive or negative ion mode) is critical.[1][2] Electrospray ionization (ESI) is commonly used for cannabinoids, often in positive ion mode, but the efficiency can be compound-dependent.[3][4]
-
Ion Suppression: Co-eluting matrix components from complex samples (e.g., cosmetics, oils) can compete with CBDM for ionization, leading to a suppressed signal.[2][5][6][7][8] This is a major challenge in ESI.[2]
-
Inefficient Sample Preparation: Poor extraction and cleanup can result in the loss of analyte and the persistence of interfering matrix components.[9][10][11]
-
Incorrect Mass Spectrometer Settings: Non-optimized parameters such as collision energy, declustering potential, and source temperatures can lead to poor fragmentation and detection.[4][5]
-
Sample Degradation: CBDM may be susceptible to degradation depending on the sample matrix and storage conditions.
Q2: Which ionization mode, positive or negative, is better for CBDM analysis?
A2: While many cannabinoids are successfully analyzed in positive ion mode (ESI+), forming [M+H]⁺ adducts, the choice for CBDM may require empirical determination. For other cannabinoids, positive mode ESI is often preferred. Given the ester functionality, formation of adducts with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) in positive mode is also possible and might provide better sensitivity. It is advisable to test both positive and negative ion modes during method development to determine the optimal condition for your specific CBDM and matrix.
Q3: How can I minimize ion suppression when analyzing CBDM in complex matrices like cosmetic creams or oils?
A3: Minimizing ion suppression is crucial for achieving good signal intensity and reproducibility. Here are several strategies:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like fats, waxes, and polymers.[9][10]
-
Chromatographic Separation: Optimize your LC method to achieve good separation between your CBDM analyte and co-eluting matrix components. Using a longer column or a different stationary phase can improve resolution.
-
Sample Dilution: If the CBDM concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[12]
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for your CBDM is the gold standard for compensating for matrix effects, as it will be affected by suppression in the same way as the analyte.[13]
-
Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract that mimics your samples can help to compensate for consistent matrix effects.[14]
Q4: What are the expected fragmentation patterns for CBDM in MS/MS?
A4: The fragmentation of CBDM will be influenced by the structure of the esterified fatty acid. Generally, for fatty acid esters, common fragmentation pathways include:
-
Neutral loss of the fatty acid chain: This would result in a fragment ion corresponding to the protonated CBD molecule.
-
Cleavage at the ester bond: This can generate fragment ions related to both the CBD and the fatty acid moiety.
-
Fragmentation of the CBD core: This will likely produce characteristic ions similar to those observed for CBD itself, such as m/z 193 and 135 in positive mode.[4]
The specific fragmentation pattern will depend on the collision energy and the nature of the ester. It is recommended to perform product ion scans on a CBDM standard to identify the most abundant and specific fragment ions for building a sensitive MRM method.
Troubleshooting Guides
Guide 1: Low or No CBDM Signal
This guide provides a step-by-step approach to troubleshooting low or absent signal for your CBDM analyte.
Is there any signal at all in your chromatogram (including background noise)?
-
No (Flat Baseline): This suggests a fundamental issue with the instrument.
-
Check Instrument Status: Ensure the mass spectrometer is properly tuned and calibrated.[1] Verify that the vacuum system is operating correctly.
-
Inspect the Ion Source: Check for a stable spray in the ESI source.[15] An unstable or absent spray can be due to a clogged emitter, incorrect positioning, or insufficient gas flow.
-
Verify LC Flow: Confirm that the LC pump is delivering mobile phase at the correct flow rate and that there are no leaks in the system.
-
Check for Clogs: A clog in the sample loop, injection port, or transfer lines can prevent the sample from reaching the mass spectrometer.
-
-
Yes (Background Noise is Present, but No Analyte Peak): This indicates the instrument is operational, but there is an issue with the analyte detection.
-
Confirm Analyte Presence in Sample: Prepare a fresh, higher concentration standard of your CBDM and inject it to ensure it can be detected under your current method. If the standard is not detected, re-evaluate your MS parameters (ionization mode, precursor/product ions, collision energy).
-
Review Sample Preparation: Evaluate your extraction procedure for potential analyte loss. Consider if the extraction solvent is appropriate for CBDM and if the cleanup steps are too aggressive, leading to analyte removal.
-
Investigate Matrix Effects: Severe ion suppression can completely obliterate the analyte signal. Prepare a post-extraction spike sample (add a known amount of CBDM standard to a blank matrix extract) and compare the signal to a pure standard of the same concentration. A significantly lower signal in the matrix indicates ion suppression.
-
Guide 2: Inconsistent or Poorly Reproducible CBDM Signal
This guide addresses issues with signal variability between injections.
Are you observing significant variations in peak area or height for replicate injections?
-
Yes:
-
Check for Carryover: Inject a blank solvent after a high-concentration sample. If a peak corresponding to your CBDM is observed in the blank, you have a carryover issue. Clean the injector, sample loop, and column.
-
Evaluate Autosampler Performance: Ensure the autosampler is drawing and injecting the correct volume consistently. Check for air bubbles in the syringe.
-
Assess LC Stability: Monitor the LC pressure trace for fluctuations, which could indicate pump issues or leaks. Inconsistent retention times often point to problems with the LC system.
-
Consider Sample Stability: CBDM may not be stable in the final sample solvent or in the autosampler over time. Try analyzing samples immediately after preparation or investigate different reconstitution solvents.
-
Variable Matrix Effects: Inconsistent levels of interfering compounds from sample to sample can cause variable ion suppression. Improving the sample cleanup method to be more robust can help mitigate this.
-
Data Presentation
The following tables provide typical starting parameters for LC-MS/MS analysis of cannabinoids. These should be optimized for your specific CBDM and instrument.
Table 1: Example LC Gradient for Cannabinoid Analysis
| Time (min) | % Mobile Phase A (e.g., Water with 0.1% Formic Acid) | % Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 8.0 | 5 | 95 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 10.1 | 95 | 5 | 0.4 |
| 12.0 | 95 | 5 | 0.4 |
Note: This is an example gradient and should be adapted based on the specific CBDM and column chemistry.
Table 2: Example MS/MS Parameters for Common Cannabinoids (Positive ESI Mode)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| CBD | 315.2 | 193.1 | 135.1 | 35 | 80 |
| THC | 315.2 | 193.1 | 135.1 | 35 | 80 |
| CBN | 311.2 | 293.2 | 223.1 | 40 | 85 |
| CBG | 317.2 | 193.1 | 123.1 | 30 | 75 |
| CBDM (Hypothetical) | [M+H]⁺ | 315.2 (Loss of ester) | Fragment of ester | Optimize | Optimize |
Note: The parameters for CBDM are hypothetical and must be determined experimentally. The precursor ion will depend on the specific fatty acid esterified to the CBD molecule.
Experimental Protocols
Protocol 1: Sample Preparation of CBDM from a Cosmetic Cream
This protocol provides a general workflow for extracting CBDM from a complex cream matrix.
-
Sample Weighing: Accurately weigh approximately 0.5 g of the homogenized cosmetic cream into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of a CBDM stable isotope-labeled internal standard (if available).
-
Initial Extraction:
-
Add 5 mL of methanol (B129727) to the tube.
-
Vortex for 2 minutes to disperse the cream.
-
Sonicate for 15 minutes in a water bath.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid excipients.
-
Supernatant Transfer: Carefully transfer the methanol supernatant to a clean tube.
-
Solid-Phase Extraction (SPE) Cleanup (Recommended):
-
Column: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 60:40 v/v) to remove polar interferences.
-
Elution: Elute the CBDM with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
Protocol 2: Sample Preparation of CBDM from an Oil Matrix
This protocol outlines a "dilute and shoot" approach suitable for less complex oil matrices.
-
Sample Weighing: Accurately weigh approximately 100 mg of the oil into a 10 mL volumetric flask.
-
Internal Standard Spiking: Add an appropriate amount of a CBDM stable isotope-labeled internal standard.
-
Dilution: Dilute to the mark with methanol and vortex thoroughly for 2 minutes to ensure complete dissolution.
-
Further Dilution (if necessary): Perform serial dilutions with the initial mobile phase to bring the analyte concentration within the calibration range of the instrument.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an LC vial for analysis.
Mandatory Visualization
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 3. Determination of cannabinoids in hemp oil based cosmetic products by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. euncl.org [euncl.org]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
Developing a validated analytical method for cannabidiol monomethyl ether in complex matrices.
Welcome to the technical support center for the validated analytical method development of Cannabidiol Monomethyl Ether (CBDM) in complex matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying CBDM in complex matrices like plasma or tissue homogenates?
A1: The main challenges stem from the complexity of the biological matrix. These include:
-
Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of CBDM in the mass spectrometer, leading to inaccurate quantification.[1][2][3]
-
Low Concentrations: Endogenous or administered levels of CBDM may be very low, requiring highly sensitive instrumentation and efficient sample preparation.[1]
-
Co-extraction of Interfering Substances: Lipids, proteins, and other metabolites can be co-extracted with CBDM, leading to chromatographic issues and ion suppression.[1][4]
-
Analyte Stability: CBDM may be susceptible to degradation during sample collection, storage, and processing.
Q2: Which analytical technique is most suitable for the analysis of CBDM?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying cannabinoids like CBDM in complex matrices.[1][5][6] This is due to its high sensitivity, selectivity, and ability to handle complex sample extracts.[1] High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) can also be used, but it may lack the required sensitivity and selectivity for trace-level analysis in biological samples.[7][8]
Q3: What are the critical parameters for validating an analytical method for CBDM according to regulatory guidelines (e.g., ICH Q2(R1))?
A3: A validated method must demonstrate suitability for its intended purpose. The key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[9][10][11]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9][10][12]
-
Accuracy: The closeness of test results obtained by the method to the true value.[9][10][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[9][10][12]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9][10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10][12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][10]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, you can:
-
Optimize Sample Preparation: Employ more selective extraction techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering components.[1][4]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
-
Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled version of CBDM is the ideal internal standard as it co-elutes and experiences similar matrix effects, thus providing the most accurate correction.
-
Chromatographic Separation: Improve the chromatographic method to separate CBDM from co-eluting matrix components.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. High sample loads can lead to broad or tailing peaks.[13] |
| Injection Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a strong solvent can cause peak splitting.[13] |
| Column Contamination/Aging | Flush the column with a strong solvent. If the problem persists, the column may be contaminated or have a void at the inlet. Consider replacing the column.[13] |
| pH Mismatch | Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[13] |
Issue 2: Low Signal Intensity or Sensitivity
| Potential Cause | Troubleshooting Step |
| Ion Suppression | Infuse the analyte post-column while injecting a matrix blank to identify co-eluting suppressive regions. Adjust chromatography to move the analyte away from these regions. |
| Inefficient Sample Extraction | Evaluate the extraction recovery by spiking a known amount of analyte into a blank matrix before and after extraction. Optimize the extraction solvent or SPE sorbent. |
| MS Source Contamination | Clean the mass spectrometer's ion source. Salts and non-volatile matrix components can build up and reduce sensitivity.[14] |
| Incorrect MS Parameters | Optimize MS parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of CBDM. |
| Analyte Degradation | Check the stability of CBDM in the sample matrix and in the final extract under the storage and autosampler conditions. |
Issue 3: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all manual steps, especially liquid transfers and evaporation/reconstitution steps. Automation can reduce variability. |
| Autosampler Issues | Check for air bubbles in the syringe or sample loop. Purge the autosampler and ensure correct injection volumes.[14] |
| LC Pump Fluctuation | Degas mobile phases adequately. Check for leaks in the pump seals and connections. Unstable flow can cause retention time and peak area variability.[14] |
| Matrix Inhomogeneity | Ensure thorough vortexing or homogenization of samples, especially for viscous matrices like tissue homogenates. |
Data Presentation: Method Validation Parameters
The following table summarizes typical acceptance criteria for a validated bioanalytical LC-MS/MS method.
| Validation Parameter | Acceptance Criteria | Example Data (Hypothetical for CBDM) |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | Demonstrable with acceptable accuracy and precision | 0.5 - 500 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.8% |
| LLOQ | Signal-to-Noise > 10, with acceptable accuracy/precision | 0.5 ng/mL |
| Recovery | Consistent, precise, and reproducible | 85-95% |
| Matrix Effect (%RSD) | ≤ 15% | ≤ 7.5% |
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is designed for the extraction of CBDM from human plasma.
-
Sample Pre-treatment: To a 100 µL plasma sample, add 10 µL of an internal standard working solution (e.g., deuterated CBDM in methanol). Vortex for 10 seconds.
-
Dilution: Add 200 µL of 1% ammonium (B1175870) hydroxide (B78521) in water and vortex for 10 seconds. This step helps to lyse cells and adjust pH.
-
Loading: Load the entire pre-treated sample onto a 400 mg SLE cartridge and wait for 5 minutes for the sample to be absorbed.
-
Elution: Add 1 mL of methyl tert-butyl ether (MTBE) to the cartridge and allow it to flow through via gravity into a clean collection tube. Wait 5 minutes.
-
Second Elution: Add a second 1 mL aliquot of MTBE to the cartridge and collect in the same tube.
-
Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex thoroughly.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[15]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 30% B
-
4.1-5.0 min: Equilibrate at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
CBDM Transition (Hypothetical): Q1: 329.2 m/z → Q3: 193.1 m/z
-
Internal Standard Transition (Hypothetical): Q1: 332.2 m/z → Q3: 196.1 m/z
-
Visualizations
Caption: Experimental workflow for CBDM quantification in plasma.
Caption: A logical troubleshooting tree for chromatographic issues.
Caption: Hypothetical signaling pathway for CBDM's cellular action.
References
- 1. Challenges of Extracting and Determining Cannabinoids in Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmllabs.com [pmllabs.com]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. open.bu.edu [open.bu.edu]
- 5. Identifying and Quantifying Cannabinoids in Biological Matrices in the Medical and Legal Cannabis Era [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. wjarr.com [wjarr.com]
- 12. emerypharma.com [emerypharma.com]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of receptor binding affinity: CBD vs. cannabidiol monomethyl ether.
A Data-Driven Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding affinity of cannabidiol (B1668261) (CBD) and its synthetic derivative, cannabidiol monomethyl ether (CBDM). While extensive research has elucidated the pharmacological profile of CBD, a notable scarcity of experimental data exists for CBDM. This document summarizes the available quantitative data for CBD, outlines standard experimental protocols for cannabinoid receptor binding assays, and visually represents key pathways and workflows. The absence of direct comparative data for CBDM is a significant finding of this analysis, highlighting a clear gap in the current scientific literature and a promising avenue for future research.
Quantitative Analysis of Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of CBD for a range of receptors. Data is presented as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity. A direct comparative dataset for this compound is not currently available in the public domain. However, studies on other cannabinoid ethers, such as Δ⁹-tetrahydrocannabinol methyl ether (THC-ME), indicate that methylation of the phenolic hydroxyl group significantly reduces affinity for the CB1 receptor (Kᵢ > 10,000 nM) and can alter selectivity towards the CB2 receptor.[1] It is plausible that CBDM would exhibit a similar trend of reduced CB1 affinity compared to CBD.
| Receptor Target | Ligand | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Cannabinoid Receptors | ||||||
| Cannabinoid Receptor 1 (CB1) | CBD | Radioligand Binding | Human | >10,000 | - | [2][3] |
| CBD | Radioligand Binding | Mouse | 4350 | - | [3] | |
| Cannabinoid Receptor 2 (CB2) | CBD | Radioligand Binding | Human | >10,000 | - | [2][3] |
| CBD | Radioligand Binding | Mouse | 3460 | - | [3] | |
| Transient Receptor Potential (TRP) Channels | ||||||
| TRPV1 | CBD | Calcium Mobilization | Human | - | 3500 | [3] |
| G-Protein Coupled Receptors (GPCRs) | ||||||
| GPR55 | CBD | - | - | - | 446 | [3] |
| 5-HT₁ₐ | CBD | Radioligand Binding | Rat | 712 | - | [4] |
Note: CBD has demonstrated low affinity for CB1 and CB2 receptors, often acting as a negative allosteric modulator rather than a direct agonist or antagonist.[4][5][6] Its therapeutic effects are believed to be mediated through a variety of other targets.[7]
Experimental Protocols
The determination of receptor binding affinity is a critical step in drug discovery and pharmacological characterization. The following outlines a standard methodology for a competitive radioligand binding assay, a common technique used to determine the affinity of cannabinoids for their receptors.[3]
Radioligand Competitive Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., CBD or CBDM) to compete with a radiolabeled ligand for binding to a specific receptor.
-
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the target receptor (e.g., HEK-293 cells expressing human CB1 or CB2 receptors).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]CP-55,940 for cannabinoid receptors).
-
Test Compound: The unlabeled compound to be tested (e.g., CBD or CBDM) at various concentrations.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.
-
Scintillation Cocktail: A solution that emits light when it interacts with the radioactive decay of the radioligand.
-
-
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. This allows for competition between the radiolabeled and unlabeled ligands for the receptor binding sites.
-
Separation: The bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the cell membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
Cannabinoid receptors, such as CB1 and CB2, are G-protein coupled receptors (GPCRs).[8] Upon activation by an agonist, they initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] They can also modulate other signaling pathways, including ion channels and mitogen-activated protein kinase (MAPK) pathways. Given CBD's role as a negative allosteric modulator at CB1 and CB2 receptors, it can influence these pathways by altering the binding and/or efficacy of endogenous or exogenous agonists.
Simplified cannabinoid receptor signaling pathway.
References
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond the CB1 Receptor: Is Cannabidiol the Answer for Disorders of Motivation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Entourage Effect in Action: A Comparative Guide to the Synergistic and Antagonistic Effects of Cannabinoids
A comprehensive analysis of the interactive effects of cannabinoids is crucial for the advancement of therapeutic drug development. While research into the synergistic and antagonistic properties of major cannabinoids like tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), cannabigerol (B157186) (CBG), and cannabichromene (B1668259) (CBC) is expanding, there remains a significant knowledge gap concerning the interactions of less abundant cannabinoids such as cannabidiol monomethyl ether (CBDM). This guide provides a comparative overview of the known interactions of major cannabinoids to serve as a foundational resource for researchers and drug development professionals, and to inform future investigations into the therapeutic potential of CBDM.
Currently, direct experimental data on the synergistic and antagonistic effects of this compound (CBDM) with other cannabinoids is scarce in publicly available scientific literature. What is known is that CBDM is a derivative of CBD and its metabolism has been studied in guinea pigs, where it is converted to cannabielsoin (B57674) monomethyl ether (CBEM) by the cytochrome P450 monooxygenase system.[1][2][3][4] As a derivative, it is speculated that CBDM may share some of the therapeutic properties of CBD, such as anti-inflammatory and anti-epileptic effects.[2][4] However, without dedicated research into its interactions, its role within the "entourage effect"—the theory that cannabinoids and other cannabis compounds work together to produce a greater effect than when used alone—remains largely unknown.[5][6][7][8]
This guide will, therefore, focus on the well-documented synergistic and antagonistic interactions of other major cannabinoids to provide a comparative framework. Understanding these interactions is key to predicting and eventually testing the potential synergistic and antagonistic properties of CBDM.
Comparative Analysis of Cannabinoid Interactions
The interactions between cannabinoids can result in either a potentiation (synergism) or a reduction (antagonism) of their individual effects. These interactions can occur at the level of cannabinoid receptors, other receptor systems, or through metabolic pathways.
Tetrahydrocannabinol (THC) and Cannabidiol (CBD)
The interaction between THC and CBD is one of the most studied. Generally, CBD is found to be an antagonist to some of THC's effects, particularly its psychoactive properties.
Synergistic Effects:
-
Pain Relief: When combined, THC and CBD may offer enhanced analgesic effects for various types of pain.[5]
-
Anti-cancer Properties: Some studies suggest that a combination of THC and CBD may be more effective in reducing cancer cell proliferation than either compound alone.[5]
Antagonistic Effects:
-
Psychoactivity: CBD can reduce the intoxicating effects of THC, such as anxiety, paranoia, and cognitive impairment.[5][6] This is thought to be due to CBD's action as a negative allosteric modulator of the CB1 receptor.[9]
-
Metabolism: CBD can inhibit the metabolism of THC by the cytochrome P450 enzyme system, specifically CYP3A4 and CYP2C9.[10][11] This can lead to higher plasma concentrations of THC and prolong its effects, which can be perceived as both synergistic (in terms of therapeutic effects) and antagonistic (in terms of unwanted side effects).[12]
| Cannabinoid Combination | Observed Effect | Potential Mechanism |
| THC + CBD | Synergism: Enhanced analgesia, anti-emetic, and anti-cancer effects. | Combined action on cannabinoid and other receptor systems. |
| Antagonism: Reduced psychoactivity, anxiety, and memory impairment from THC. | CBD acts as a negative allosteric modulator at CB1 receptors. | |
| Metabolic Interaction: CBD inhibits CYP3A4 and CYP2C9, increasing THC plasma levels. | Competition for and inhibition of metabolic enzymes. |
Cannabidiol (CBD) and Cannabigerol (CBG)
CBD and CBG are both non-psychoactive cannabinoids that are gaining attention for their therapeutic potential. Their interactions appear to be largely synergistic.
Synergistic Effects:
-
Anti-inflammatory: Both CBD and CBG possess anti-inflammatory properties, and their combined use may lead to a greater reduction in inflammation.
-
Neuroprotection: Both cannabinoids have shown neuroprotective effects, and their combination could be beneficial in neurodegenerative diseases.
-
Pain Relief: The combination of CBD and CBG may provide enhanced pain relief.[7]
Antagonistic Effects:
-
Mechanical Sensitivity: In a mouse model of oxaliplatin-associated mechanical sensitivity, the combination of CBD and CBG produced subadditive effects, suggesting a potential antagonistic interaction in this specific context.[13]
| Cannabinoid Combination | Observed Effect | Potential Mechanism |
| CBD + CBG | Synergism: Enhanced anti-inflammatory, neuroprotective, and analgesic effects. | Activation of multiple receptor targets, including PPARγ and α-2 adrenoceptors by CBG.[14] |
| Antagonism (Context-Specific): Subadditive effects on mechanical sensitivity in a neuropathic pain model.[13] | Potential for overlapping receptor interactions leading to reduced efficacy at certain dose ratios.[13] | |
| Metabolic Interaction: Both cannabinoids may inhibit CYP450 enzymes, potentially affecting the metabolism of each other and other drugs.[7][14][15] | Competition for metabolic enzymes. |
Cannabidiol (CBD) and Cannabichromene (CBC)
CBC is another non-psychoactive cannabinoid that is being investigated for its therapeutic properties.
Synergistic Effects:
-
Anti-inflammatory: The combination of CBD and CBC may have enhanced anti-inflammatory effects.
-
Analgesic: Both cannabinoids have pain-relieving properties that may be amplified when used together.[16]
Antagonistic Effects:
-
Currently, there is limited research on the antagonistic effects of combining CBD and CBC.
| Cannabinoid Combination | Observed Effect | Potential Mechanism |
| CBD + CBC | Synergism: Potential for enhanced anti-inflammatory and analgesic effects. | CBC acts as a CB2 receptor agonist and interacts with TRP channels.[17][18][19] |
| Antagonism: Data not available. | ||
| Metabolic Interaction: Potential for interaction at the level of CYP450 enzymes. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of cannabinoid interactions.
In Vitro Cannabinoid Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional activity (agonist, antagonist, allosteric modulator) of cannabinoids at CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing human CB1 or CB2 receptors are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Radioligand Binding Assay: To determine binding affinity (Ki), cell membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the test cannabinoid. The amount of radioligand displaced by the test compound is measured using a scintillation counter.
-
[35S]GTPγS Binding Assay: To assess functional activity, cell membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test cannabinoid. Agonist activation of the G-protein coupled cannabinoid receptor stimulates the binding of [35S]GTPγS, which is then quantified.
-
cAMP Accumulation Assay: To measure the effect on adenylyl cyclase activity, cells are pre-treated with forskolin (B1673556) to stimulate cAMP production. The ability of a test cannabinoid to inhibit this forskolin-induced cAMP accumulation is then measured using an immunoassay.
-
In Vivo Behavioral Assays in Rodent Models
-
Objective: To assess the synergistic and antagonistic effects of cannabinoid combinations on physiological and behavioral outcomes.
-
Methodology:
-
Animals: Male and female mice or rats are housed in a controlled environment.
-
Drug Administration: Cannabinoids are dissolved in a vehicle (e.g., ethanol, cremophor, and saline) and administered via intraperitoneal (i.p.) injection, oral gavage, or inhalation.
-
Tetrad Assay (for CB1 receptor activity): This assay measures four characteristic effects of CB1 receptor agonists in mice: hypolocomotion (reduced movement), catalepsy (immobility), hypothermia (reduced body temperature), and analgesia (pain relief).
-
Hypolocomotion: Measured using an open field arena with automated beam breaks to track movement.
-
Catalepsy: Measured by placing the mouse's forepaws on an elevated bar and timing how long it remains immobile.
-
Hypothermia: Rectal temperature is measured with a digital thermometer.
-
Analgesia: Assessed using the tail-flick or hot plate test, where the latency to withdraw the tail or lick a paw from a heat source is measured.
-
-
Elevated Plus Maze (for anxiety-like behavior): This apparatus consists of two open and two closed arms. The time spent in the open arms is used as a measure of anxiety (less time in open arms suggests higher anxiety). This can be used to test the anxiolytic effects of CBD and its ability to counteract THC-induced anxiety.
-
Cytochrome P450 (CYP450) Inhibition Assay
-
Objective: To determine the potential of cannabinoids to inhibit the activity of major drug-metabolizing enzymes.
-
Methodology:
-
Human Liver Microsomes: Commercially available pooled human liver microsomes, which contain a mixture of CYP450 enzymes, are used.
-
Incubation: The microsomes are incubated with a specific probe substrate for a particular CYP enzyme (e.g., midazolam for CYP3A4, diclofenac (B195802) for CYP2C9) and the test cannabinoid at various concentrations.
-
Metabolite Quantification: The reaction is stopped, and the amount of the specific metabolite produced from the probe substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the cannabinoid that causes 50% inhibition of the enzyme activity (IC50) is calculated to determine its inhibitory potency.
-
Visualizations
Caption: Overview of synergistic, antagonistic, and metabolic interactions between major cannabinoids.
Caption: Simplified signaling pathways of THC, CBD, and CBC at different cellular receptors.
Caption: General experimental workflow for assessing cannabinoid interactions.
References
- 1. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newphaseblends.com [newphaseblends.com]
- 3. (PDF) In Vivo and in Vitro Metabolism of Cannabidiol [research.amanote.com]
- 4. m.youtube.com [m.youtube.com]
- 5. naturalwayscbd.com [naturalwayscbd.com]
- 6. The Entourage Effect: How Do CBD and THC Work Together? [healthline.com]
- 7. horncreekhemp.com [horncreekhemp.com]
- 8. invivobiosystems.com [invivobiosystems.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Drug Interactions of Tetrahydrocannabinol and Cannabidiol in Cannabinoid Drugs: Recommendations for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doh.dc.gov [doh.dc.gov]
- 12. nccih.nih.gov [nccih.nih.gov]
- 13. Single and Combined Effects of Cannabigerol (CBG) and Cannabidiol (CBD) in Mouse Models of Oxaliplatin-Associated Mechanical Sensitivity, Opioid Antinociception, and Naloxone-Precipitated Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. healercbd.com [healercbd.com]
- 15. Cannabigerol (CBG): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 16. Cannabichromene (CBC): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 17. The Potential of Cannabichromene (CBC) as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cannabichromene is a cannabinoid CB2 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antinociceptive Effects of Cannabichromene (CBC) in Mice: Insights from von Frey, Tail-Flick, Formalin, and Acetone Tests - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Cannabidiol (CBD) and Its Monomethyl Ether Derivative in Rats: A Data-Driven Guide
For Immediate Release
[City, State] – [Date] – In the evolving landscape of cannabinoid research, understanding the pharmacokinetic profiles of novel derivatives is paramount for the development of potential therapeutics. This guide offers a comparative overview of the pharmacokinetic properties of cannabidiol (B1668261) (CBD) and its synthetic derivative, cannabidiol monomethyl ether (CBDM), in rat models. While extensive data exists for CBD, research on the in vivo pharmacokinetic profile of CBDM in rats is currently not available in the public domain. This guide, therefore, presents a comprehensive summary of CBD pharmacokinetics in rats, based on existing experimental data, and offers a theoretical perspective on how the structural modification in CBDM might influence its pharmacokinetic behavior.
I. Executive Summary
This document provides a detailed comparison of the known pharmacokinetic profile of cannabidiol (CBD) in rats with the hypothetical profile of this compound (CBDM). Due to a lack of published in vivo pharmacokinetic studies on CBDM in rats, a direct quantitative comparison is not possible. However, by examining the extensive data available for CBD, we can infer potential differences in absorption, distribution, metabolism, and excretion that may arise from the methylation of one of CBD's phenolic hydroxyl groups. This guide is intended for researchers, scientists, and professionals in drug development to inform future studies and experimental design.
II. Pharmacokinetic Profile of Cannabidiol (CBD) in Rats
Numerous studies have characterized the pharmacokinetic profile of CBD in rats, revealing key parameters that govern its systemic exposure. The data presented below is a synthesis of findings from multiple studies involving oral (p.o.) and intravenous (i.v.) administration.
Table 1: Pharmacokinetic Parameters of Cannabidiol (CBD) in Rats Following Oral and Intravenous Administration
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) | Reference(s) |
| Tmax (h) | 1 - 4 | Not Applicable | [1][2] |
| Cmax (ng/mL) | 59 - 259 (highly variable depending on formulation) | ~686 (at 3 min post-administration) | [1][3] |
| AUC (µg·h/L) | Highly variable depending on formulation | Data not consistently reported for this dose | [1] |
| Bioavailability (%) | ~13 - 19 | 100 (by definition) | [1] |
| Half-life (t½) (h) | 1.1 - 4.2 | 1.4 - 3.9 | [2] |
Note: The oral bioavailability of CBD is generally low and exhibits significant variability, which is attributed to the first-pass effect in the liver and its lipophilic nature.[1] Different formulations, such as oil-based solutions and nanoemulsions, can significantly influence the absorption and overall exposure of CBD.[1][2]
III. This compound (CBDM): A Theoretical Pharmacokinetic Profile
This compound (CBDM) is a derivative of CBD where one of the two phenolic hydroxyl groups is replaced by a methoxy (B1213986) group. This structural modification is expected to alter its physicochemical properties and, consequently, its pharmacokinetic profile.
Expected Impact of Monomethylation on Pharmacokinetics:
-
Increased Lipophilicity: The addition of a methyl group is likely to increase the lipophilicity of the molecule compared to CBD. This could potentially lead to:
-
Enhanced absorption from the gastrointestinal tract.
-
Increased volume of distribution, with greater partitioning into fatty tissues.
-
-
Altered Metabolism: The primary metabolic pathways for CBD involve hydroxylation and conjugation at the phenolic hydroxyl groups.[4][5] Methylation of one of these groups in CBDM would block this site for metabolism. This could result in:
-
A different metabolic profile, with metabolism potentially directed towards the remaining free hydroxyl group or other positions on the molecule.
-
A potential reduction in the rate of metabolism, which could lead to a longer half-life and increased systemic exposure.
-
One study in guinea pigs identified cannabielsoin (B57674) monomethyl ether (CBEM) as a metabolite of CBDM, suggesting that the metabolic pathways, while altered, still lead to oxidative products.[6]
-
IV. Experimental Protocols for CBD Pharmacokinetic Studies in Rats
The following provides a generalized experimental workflow for conducting a pharmacokinetic study of a cannabinoid, such as CBD, in rats, based on methodologies described in the literature.[1][2]
Caption: Experimental workflow for a typical rodent pharmacokinetic study.
V. Signaling Pathways and Metabolism of CBD
The metabolism of CBD is complex and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The major metabolites are formed through hydroxylation, followed by further oxidation and conjugation.
Caption: Simplified metabolic pathway of Cannabidiol (CBD).
VI. Conclusion and Future Directions
While a comprehensive pharmacokinetic profile of CBD in rats has been established, the absence of corresponding data for CBDM presents a significant knowledge gap. The theoretical analysis suggests that CBDM may exhibit improved pharmacokinetic properties, such as enhanced bioavailability and a longer half-life, due to its increased lipophilicity and altered metabolic pathway. However, these hypotheses must be validated through rigorous in vivo studies in rats. Future research should focus on conducting head-to-head pharmacokinetic comparisons of CBD and CBDM to elucidate the precise impact of monomethylation. Such studies are crucial for understanding the therapeutic potential of this novel CBD derivative and for guiding its further development.
References
- 1. Pharmacokinetics of Cannabidiol in Sprague-Dawley Rats After Oral and Pulmonary Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Cannabidiol in Rat Brain Tissue After Single-Dose Administration of Different Formulations [mdpi.com]
- 3. An Overview of Cannabidiol as a Multifunctional Drug: Pharmacokinetics and Cellular Effects | MDPI [mdpi.com]
- 4. Metabolism of cannabidiol by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative metabolism of cannabidiol in dog, rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Cannabidiol Monomethyl Ether Enantiomers
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the biological activities of the enantiomers of cannabidiol (B1668261) monomethyl ether (CBDM). Due to a scarcity of direct comparative studies on (+)-CBDM and (-)-CBDM, this document leverages available data on CBDM and provides a detailed comparison of the parent compound's enantiomers, (-)-cannabidiol (CBD) and (+)-cannabidiol, to infer potential stereoselective differences.
Executive Summary
While research has extensively explored the pharmacological profile of cannabidiol (CBD), specific data on its monomethyl ether derivatives remain limited. A pivotal study on the dimethyl ether of CBD enantiomers revealed a complete lack of binding to cannabinoid receptors CB1 and CB2, suggesting that methylation of the phenolic hydroxyl groups may abolish activity at these primary cannabinoid targets. Furthermore, studies on a likely racemic mixture of CBDM indicate low cannabimimetic activity, similar to that of CBD.
In contrast, the enantiomers of the parent compound, CBD, exhibit distinct biological activities. Generally, the non-natural (+)-CBD displays a higher binding affinity for CB1 and CB2 receptors compared to the naturally occurring (-)-CBD. Moreover, these enantiomers show differential signaling at the CB1 receptor and varying activity at other molecular targets, including the orphan G-protein coupled receptor GPR55 and sphingosine-1-phosphate (S1P) receptors. This guide synthesizes the available information to provide a framework for understanding the potential biological activities of CBDM enantiomers.
Data Presentation
Cannabinoid Receptor Binding Affinity
Table 1: Binding Affinity (Ki, nM) of CBD Dimethyl Ether Enantiomers at Cannabinoid Receptors
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| (-)-CBD Dimethyl Ether | No Binding | No Binding |
| (+)-CBD Dimethyl Ether | No Binding | No Binding |
| Data sourced from Hanus et al. (2005). "No Binding" indicates that no affinity was detected in the assay. |
This lack of binding for the dimethylated analogs strongly suggests that methylation of the phenolic hydroxyl groups of CBD is detrimental to their interaction with the orthosteric binding site of CB1 and CB2 receptors. It is plausible that monomethylation would similarly reduce or abolish binding at these receptors.
To provide context, the binding affinities of the parent CBD enantiomers are presented below.
Table 2: Binding Affinity (Ki, nM) of CBD Enantiomers at Cannabinoid Receptors
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| (-)-CBD | >10,000 | >10,000 |
| (+)-CBD | 840 | ~100-fold higher than (-)-CBD |
| (Data compiled from multiple sources, including the World Health Organization's CBD Critical Review Report and research articles). Exact values for (+)-CBD at CB2 vary across studies, but a significantly higher affinity than (-)-CBD is consistently reported. |
In Vivo Cannabimimetic Activity
An early study by Järbe et al. (1986) investigated the cannabimimetic activity of CBDM (enantiomeric composition not specified) in rats and pigeons trained to discriminate THC from vehicle.
Table 3: In Vivo Cannabimimetic Activity of CBDM
| Compound | Species | Doses Tested (mg/kg) | THC-Appropriate Responding | Conclusion |
| CBDM | Rat, Pigeon | 3 and 10 | Vehicle-appropriate | Low cannabimimetic activity |
| CBDM | Pigeon | 17.5 | 30% | Low cannabimimetic activity with some rate-depressant effects |
| Data sourced from Järbe et al. (1986).[1] |
These findings indicate that, like CBD, CBDM possesses a low degree of THC-like psychoactive effects.[1]
Inferred Biological Activities from CBD Enantiomers
Given the limited direct data on CBDM enantiomers, a comparative analysis of the parent compounds, (-)-CBD and (+)-CBD, offers valuable insights into potential stereoselectivity.
Differential Signaling at the CB1 Receptor
Recent studies have revealed that the enantiomers of CBD exhibit distinct signaling profiles at the CB1 receptor, likely acting as negative allosteric modulators.
-
G-Protein Signaling vs. β-Arrestin Recruitment: The balance between G-protein-mediated signaling and β-arrestin recruitment is a key aspect of GPCR function. While specific data for CBDM is unavailable, the parent compound's enantiomers show differences in their ability to modulate these pathways at the CB1 receptor. (+)-CBD is reportedly a more potent inhibitor of CB1 receptor signaling than (-)-CBD.[2][3]
Activity at Other Molecular Targets
CBD is known to interact with a variety of other receptors and channels, and its enantiomers can display differential activity at these sites.
-
GPR55: This orphan receptor is considered a putative cannabinoid receptor. The activity of CBDM enantiomers at GPR55 has not been reported.
-
Sphingosine-1-Phosphate (S1P) Receptors: (+)-CBD has been shown to be a potent agonist at S1P1 and S1P3 receptors, an effect that is stereoselective.[2][3] This suggests that the enantiomers of CBDM could also exhibit differential activity at these receptors, which are involved in various physiological processes, including immune cell trafficking and cardiovascular function.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol is a generalized procedure for determining the binding affinity of a test compound to CB1 or CB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compounds ((+)-CBDM and (-)-CBDM).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known CB1/CB2 agonist like WIN55,212-2).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Parallel incubations should be performed in the presence of the non-specific binding control to determine non-specific binding.
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay measures the recruitment of β-arrestin to the receptor upon ligand binding, a key step in receptor desensitization and an indicator of a distinct signaling pathway from G-protein activation.
Materials:
-
Cells co-expressing the cannabinoid receptor of interest (e.g., CB1) fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the enzyme.
-
Test compounds ((+)-CBDM and (-)-CBDM).
-
Cell culture medium.
-
Substrate for the reporter enzyme that produces a luminescent or fluorescent signal.
-
Plate reader capable of detecting the signal.
Procedure:
-
Plate the cells in a multi-well plate (e.g., 96- or 384-well).
-
Treat the cells with varying concentrations of the test compounds.
-
Incubate for a specific period to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).
-
Add the enzyme substrate according to the manufacturer's instructions.
-
Incubate to allow the enzymatic reaction to proceed.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
Analyze the data to generate dose-response curves and determine the EC50 (the concentration of the test compound that produces 50% of the maximal response).
Mandatory Visualizations
Caption: Canonical G-protein signaling pathway for cannabinoid receptors.
Caption: Experimental workflow for β-arrestin recruitment.
Conclusion
The biological activity of the enantiomers of cannabidiol monomethyl ether remains a largely unexplored area of cannabinoid research. Based on the available evidence for the dimethyl ether derivatives, it is likely that both (+)-CBDM and (-)-CBDM have negligible affinity for the orthosteric binding sites of CB1 and CB2 receptors. The low cannabimimetic activity of a CBDM mixture further suggests a pharmacological profile distinct from THC.
Extrapolating from the well-documented stereoselectivity of the parent CBD enantiomers, it is reasonable to hypothesize that (+)-CBDM and (-)-CBDM will exhibit differential activities at other molecular targets, such as S1P receptors. Further research, including direct comparative binding and functional assays, is necessary to fully elucidate the pharmacological profiles of these compounds and determine their therapeutic potential. The experimental protocols provided in this guide offer a starting point for such investigations.
References
- 1. Cannabimimetic activity (delta 1-THC cue) of this compound and two stereoisomeric hexahydrocannabinols in rats and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Enantiomer-Specific Signaling of Cannabidiol at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Enantiomer-Specific Signaling of Cannabidiol at CB1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of cannabidiol monomethyl ether in commercial cannabinoid immunoassays.
A Comparative Guide to Cannabinoid Cross-Reactivity in Commercial Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The increasing diversity of cannabinoid compounds, driven by both therapeutic interest and the expanding consumer market, presents a significant challenge for accurate toxicological screening. Immunoassays, the frontline tool for rapid drug detection, are known for their potential cross-reactivity with structurally similar molecules. This guide provides a comparative overview of the cross-reactivity of various cannabinoids in commonly used commercial immunoassays, supported by experimental data from recent studies.
Executive Summary
This document summarizes quantitative data on the cross-reactivity of several cannabinoid analogs and metabolites in commercial enzyme-linked immunosorbent assays (ELISA) and homogeneous enzyme immunoassays (HEIA). While a comprehensive literature search was conducted, no specific experimental data on the cross-reactivity of cannabidiol (B1668261) monomethyl ether (CBDM) was found. The provided data focuses on other significant cannabinoids to inform researchers on the potential for false-positive or unexpected results in routine drug screening. Detailed experimental protocols and a generalized workflow for assessing cross-reactivity are also presented to aid in the design and interpretation of future studies.
Cannabinoid Cross-Reactivity Data
The following tables summarize the percent cross-reactivity of various cannabinoids in several commercial immunoassay kits. It is important to note that cross-reactivity can be influenced by the assay manufacturer, the specific calibrator used, and the concentration of the analyte.
Table 1: Cross-Reactivity in the Immunalysis Cannabinoids Direct ELISA Kit (Whole Blood)
| Analyte | Target Analyte | % Cross-Reactivity | Reference |
| delta-8-carboxy-THC | delta-9-carboxy-THC | 200% | [1] |
| delta-9,11-THC | delta-9-carboxy-THC | 25% | [1] |
| delta-10-THC | delta-9-carboxy-THC | 13% | [1] |
| delta-6a(10a)-THC | delta-9-carboxy-THC | 7% | [1] |
| THC-O-acetate | delta-9-carboxy-THC | 3% | [1] |
| Tetrahydrocannabiphorol (THCP) | delta-9-carboxy-THC | 0.5% | [1] |
| 11-nor-9-carboxy-Δ8-THC | 11-nor-9-carboxy-Δ9-THC | Reactive at ≤10 ng/mL | [2] |
| 11-nor-9(R)-carboxy-HHC | 11-nor-9-carboxy-Δ9-THC | Reactive at 5 ng/mL | [2][3] |
| 11-nor-9(S)-carboxy-HHC | 11-nor-9-carboxy-Δ9-THC | Reactive at ≤10 ng/mL | [2] |
Table 2: Cross-Reactivity of delta-8-THC-COOH in Various Urine Immunoassays
| Immunoassay Kit | Cut-off (ng/mL) | % Cross-Reactivity | Reference |
| Thermo Scientific DRI | 20 | 92% | [4] |
| Thermo Scientific DRI | 50 | 90% | [4] |
| Thermo Scientific DRI | 100 | 105% | [4] |
| Siemens EMIT II Plus | 20 | 105% | [4] |
| Siemens EMIT II Plus | 50 | 112% | [4] |
| Siemens EMIT II Plus | 100 | 119% | [4] |
| Roche KIMS® | 50 | 87% - 112% | [4] |
Table 3: Cross-Reactivity of Cannabinoids in Six Commercial Homogeneous Immunoassays (Urine) *
| Analyte | Cross-Reactivity Observed | No Cross-Reactivity Observed | Reference |
| delta-8-THC | Yes | [5][6] | |
| 11-OH-delta-8-THC | Yes | [5][6] | |
| 11-COOH-delta-8-THC | Yes | [5][6] | |
| 6-OH-CBD | Yes | [5][6] | |
| 7-OH-CBD | Yes | [5][6] | |
| delta-10-THC analogs | Yes (in five of six kits) | Roche assay did not cross-react | [6] |
| HHC carboxylic acid chiral analogs | Yes | [5][6] | |
| Olivetol | Yes | [5][6] | |
| Cannabidiol (CBD) | Yes | [5][6] | |
| 7-COOH-CBD | Yes | [5][6] | |
| Abnormal CBD | Yes | [5][6] | |
| CBDA-A | Yes | [5][6] | |
| Olivetolic acid | Yes | [5][6] |
*The six immunoassays evaluated were Abbott Cannabinoids, LZI Cannabinoids (cTHC) Enzyme Immunoassay, Thermo Fisher Scientific DRI® Cannabinoid Assay and CEDIA™ THC, Roche Diagnostics ONLINE DAT Cannabinoid II, and Siemens Healthineers Syva EMIT®II Plus.[5][6]
Experimental Protocols
The following are generalized experimental protocols for determining cannabinoid cross-reactivity based on the methodologies described in the cited literature.
1. Competitive ELISA for Cross-Reactivity Determination
This protocol is a common method for assessing the cross-reactivity of a compound in an ELISA format.[1][7]
-
Materials:
-
Microtiter plates coated with a cannabinoid-protein conjugate (e.g., THC-BSA).
-
Primary antibody specific to the target cannabinoid (e.g., anti-THC antibody).
-
Enzyme-conjugated secondary antibody.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Standard cannabinoid (e.g., delta-9-THC-COOH).
-
Test compounds (e.g., various cannabinoid analogs and metabolites).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
-
-
Procedure:
-
Coating: Microtiter plate wells are coated with a cannabinoid-protein conjugate.
-
Blocking: The remaining protein-binding sites in the wells are blocked using a blocking buffer.
-
Competition: A mixture of the primary anti-cannabinoid antibody and either the standard cannabinoid or the test compound at various concentrations is prepared.
-
Incubation: The antibody-analyte mixtures are added to the coated and blocked wells and incubated. During this step, the free cannabinoid (standard or test compound) competes with the cannabinoid coated on the plate for binding to the primary antibody.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added to the wells and incubated.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A suitable substrate is added, which is converted by the enzyme on the secondary antibody to produce a colored product.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Data Acquisition: The absorbance of each well is measured using a plate reader at the appropriate wavelength.
-
Analysis: A decrease in signal in the presence of the test compound compared to the signal from the standard indicates cross-reactivity. The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (Concentration of standard at 50% inhibition / Concentration of test compound at 50% inhibition) x 100
-
2. Homogeneous Enzyme Immunoassay (HEIA) for Cross-Reactivity Screening
This protocol outlines a general procedure for screening the cross-reactivity of cannabinoids in a homogeneous immunoassay format.[5][6]
-
Materials:
-
Automated clinical chemistry analyzer (e.g., Abbott Architect Plus c4000).
-
Commercially available cannabinoid HEIA reagent kits.
-
Certified negative urine.
-
Standard cannabinoid calibrators.
-
Test compounds.
-
-
Procedure:
-
Sample Preparation: The test compounds are fortified into certified negative urine at various concentrations (e.g., 20, 50, 100, and 1000 ng/mL).[5][6]
-
Assay Performance: The prepared samples are analyzed using the automated chemistry analyzer according to the manufacturer's instructions for the specific HEIA kit.
-
Data Analysis: The response of the test compound is compared to the response of the assay's target analyte (usually delta-9-THC-COOH) at the cutoff concentration. A positive result indicates cross-reactivity. The lowest concentration of the test compound that produces a positive result is often reported as the detection limit.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing cannabinoid cross-reactivity using a competitive ELISA.
Caption: Workflow for a competitive ELISA to determine cannabinoid cross-reactivity.
References
- 1. Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of 24 cannabinoids and metabolites in blood using the Immunalysis Cannabinoids Direct enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
Validation of a Quantitative Method for Cannabidiol Monomethyl Ether: A Comparative Guide to HPLC-UV and GC-MS Analyses Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of cannabidiol (B1668261) monomethyl ether (CBDM). The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory compliance.[1][2][3] All experimental data and protocols presented herein are representative examples to illustrate the validation process.
Introduction to Cannabidiol Monomethyl Ether (CBDM)
This compound (CBDM) is a naturally occurring phytocannabinoid found in Cannabis sativa.[4][5] As a derivative of cannabidiol (CBD), its pharmacological properties are of increasing interest to researchers. Accurate and precise quantification of CBDM is crucial for pharmacokinetic studies, quality control of botanical materials, and the development of potential therapeutic products. This guide compares a validated HPLC-UV method with a GC-MS method for the determination of CBDM.
Comparative Quantitative Data
The following tables summarize the validation parameters for the HPLC-UV and GC-MS methods for the quantification of CBDM.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | ICH Guideline |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 | Demonstrate linearity in the intended range |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Regression Equation | y = 45821x + 1253 | y = 98765x + 543 | - |
Table 2: Accuracy and Precision
| QC Level (µg/mL) | HPLC-UV | GC-MS | ICH Guideline |
| Accuracy (% Recovery) | ±15% of nominal (±20% at LLOQ) | ||
| Low (3) | 98.7% | 102.1% | |
| Medium (50) | 101.2% | 99.5% | |
| High (80) | 99.8% | 100.5% | |
| Precision (RSD%) | ≤15% (≤20% at LLOQ) | ||
| Repeatability (Intra-day) | |||
| Low (3) | 2.5% | 4.8% | |
| Medium (50) | 1.8% | 3.2% | |
| High (80) | 1.5% | 2.9% | |
| Intermediate Precision (Inter-day) | |||
| Low (3) | 3.8% | 6.5% | |
| Medium (50) | 2.9% | 4.7% | |
| High (80) | 2.2% | 4.1% |
Table 3: Specificity, LOD, and LOQ
| Parameter | HPLC-UV | GC-MS | ICH Guideline |
| Specificity | No interference from placebo or related cannabinoids | No interference; confirmed by mass spectra | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | Signal-to-noise ratio of 10:1 |
Experimental Protocols
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 228 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm PTFE syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of CBDM reference standard (1 mg/mL) in acetonitrile.[6] Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Injection Volume: 1 µL (splitless).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (m/z 328.2, 271.2, 231.1).
-
Derivatization: To a dried extract of the sample, add 50 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.
-
Sample Preparation: Extract the sample with hexane (B92381). Evaporate the solvent under a stream of nitrogen and proceed with derivatization. Reconstitute in hexane for injection.
-
Standard Preparation: Prepare a stock solution of CBDM reference standard (1 mg/mL) in hexane. Perform serial dilutions to prepare calibration standards and quality control samples. Derivatize in the same manner as the samples.
Visualizations
Caption: Workflow for analytical method validation according to ICH Q2(R1) guidelines.
Caption: Key performance characteristics of HPLC-UV versus GC-MS for CBDM analysis.
Conclusion
Both HPLC-UV and GC-MS can be successfully validated for the quantification of this compound. The choice of method depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, high-throughput method suitable for routine quality control and assays where high sensitivity is not paramount. Its simple sample preparation protocol makes it an efficient choice for analyzing a large number of samples.
-
GC-MS offers superior specificity and sensitivity, making it the preferred method for trace-level quantification, such as in biological matrices for pharmacokinetic studies or for impurity profiling. However, the requirement for derivatization adds complexity and time to the sample preparation process.
Ultimately, the intended application of the analytical data should guide the selection of the most appropriate and validated method.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. newphaseblends.com [newphaseblends.com]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to Sourcing and Purity Verification of Cannabidiol Monomethyl Ether (CBDM) Reference Standards
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cannabinoid research necessitates the use of well-characterized reference standards for accurate analytical method development, validation, and quality control. Cannabidiol (B1668261) monomethyl ether (CBDM), a naturally occurring derivative of cannabidiol (CBD), is a compound of increasing interest. This guide provides a comparative overview of commercially available CBDM reference standards and details the experimental protocols for their purity verification, ensuring the integrity and reliability of research outcomes.
Comparison of Commercially Available CBDM Reference Standards
Sourcing high-purity reference standards is a critical first step in any analytical workflow. Currently, two primary suppliers offer CBDM reference standards: Cayman Chemical and MedchemExpress. A summary of the available product specifications is presented below.
| Supplier | Product Name | CAS Number | Purity Specification | Formulation | Storage | Certificate of Analysis |
| Cayman Chemical | Cannabidiol monomethyl ether | 1972-05-0 | ≥98%[1] | A solution in acetonitrile[1] | -20°C[1] | Batch-specific data available upon request[2] |
| MedchemExpress | This compound | 1972-05-0 | Not specified on product page[3] | Not specified on product page | Recommended conditions on Certificate of Analysis[3] | Available upon request[3] |
Note: While other major suppliers of reference materials such as Cerilliant and LGC Standards were investigated, at the time of this guide's compilation, they do not list this compound in their online catalogs.
Experimental Protocols for Purity Verification
The purity of a reference standard is paramount for its use in quantitative analysis. The following are detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy that can be adapted for the purity verification of CBDM. These methods are based on established analytical procedures for cannabinoids.[4][5][6]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity determination of non-volatile compounds like CBDM.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the CBDM reference standard in the mobile phase to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient elution can be employed. A typical starting point is a mixture of acetonitrile and water (e.g., 70:30 v/v). The addition of 0.1% formic acid to both solvents can improve peak symmetry.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 5 µL
-
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Purity Calculation: The purity is determined by the area percentage method. The area of the principal peak (CBDM) is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For cannabinoids, derivatization is often employed to improve thermal stability and chromatographic performance.[8][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for cannabinoid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler and data acquisition software
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)
Procedure:
-
Sample Preparation and Derivatization:
-
Evaporate a known amount of the CBDM solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
MS Scan Range: 50-550 m/z
-
-
Analysis: Inject the derivatized sample and acquire the data. The resulting mass spectrum can be compared to spectral libraries for identification of the parent compound and any impurities.
Quantitative NMR (qNMR) for Absolute Purity Determination
NMR spectroscopy is a primary analytical technique that can be used for the structural elucidation and absolute quantification of a reference standard without the need for a separate standard of the same compound.[10][11]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known internal standard (e.g., maleic acid or dimethyl sulfone) of certified purity.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the CBDM reference standard and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Purity Calculation:
-
Integrate a well-resolved signal of CBDM and a signal of the internal standard.
-
The purity of the CBDM can be calculated using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Workflow and Logic Diagrams
To visualize the process of sourcing and verifying a CBDM reference standard, the following diagrams have been generated.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.uniupo.it [iris.uniupo.it]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of cannabinoids using benchtop NMR instruments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Unveiling the Potency of Methylated Cannabinoids: A Comparative Analysis of 15-Lipoxygenase Inhibition by CBD, CBDM, and CBDD
For Immediate Release
A detailed comparative analysis reveals that methylated derivatives of cannabidiol (B1668261) (CBD), namely cannabidiol monomethyl ether (CBDM) and cannabidiol dimethyl ether (CBDD), exhibit significantly enhanced inhibitory activity against 15-lipoxygenase (15-LOX), a key enzyme implicated in inflammatory diseases and the development of atherosclerosis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data, methodologies, and the underlying signaling pathways.
Cannabidiol (CBD), a major non-psychoactive component of Cannabis sativa, is recognized for its therapeutic potential, including its anti-inflammatory properties. One of the mechanisms contributing to these effects is the inhibition of lipoxygenases (LOXs), enzymes that catalyze the production of inflammatory mediators. This report focuses on the comparative 15-LOX inhibitory activities of CBD and its methylated analogs, CBDM and CBDD, highlighting the structural modifications that dramatically increase potency.
Quantitative Comparison of 15-LOX Inhibitory Activity
The inhibitory effects of CBD, CBDM, and CBDD on 15-lipoxygenase activity are summarized below. The data clearly indicates that methylation of the resorcinol (B1680541) moiety in the CBD molecule leads to a substantial increase in inhibitory potency.
| Compound | Chemical Name | IC50 Value (µM) for 15-LOX Inhibition | Fold Increase in Potency vs. CBD |
| CBD | Cannabidiol | 2.56[1][2] | 1x |
| CBDM | Cannabidiol-2'-monomethyl ether | 0.72 | ~3.6x |
| CBDD | Cannabidiol-2',6'-dimethyl ether | 0.28[1][2] | ~9.1x |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The dimethylated derivative, CBDD, emerges as a particularly potent and selective inhibitor of 15-LOX, with an IC50 value of 0.28 µM, making it over 9 times more potent than its parent compound, CBD.[1][2] The monomethylated derivative, CBDM, also demonstrates a significant 3.6-fold increase in potency. This structure-activity relationship suggests that the methylation of the hydroxyl groups on the resorcinol ring is a key determinant for enhanced 15-LOX inhibition.
Experimental Protocols
The determination of the 15-lipoxygenase inhibitory activity of these compounds was conducted using a spectrophotometric assay with purified enzyme.
15-Lipoxygenase Inhibition Assay
This assay is based on the measurement of the formation of hydroperoxides from a polyunsaturated fatty acid substrate, catalyzed by 15-lipoxygenase.
Materials and Reagents:
-
Enzyme: Purified 15-lipoxygenase from soybean (often used as a model for the mammalian enzyme).
-
Substrate: Linoleic acid or arachidonic acid.
-
Buffer: Borate (B1201080) buffer (e.g., 0.2 M, pH 9.0).
-
Inhibitors: CBD, CBDM, and CBDD dissolved in a suitable solvent (e.g., DMSO).
-
Spectrophotometer: Capable of measuring absorbance at 234 nm.
Procedure:
-
Preparation of Solutions:
-
The enzyme solution is prepared by dissolving the purified 15-LOX in the borate buffer to a specific concentration.
-
The substrate solution (e.g., linoleic acid) is prepared in the buffer.
-
Serial dilutions of the test compounds (CBD, CBDM, CBDD) are prepared.
-
-
Assay Protocol:
-
The reaction is typically carried out in quartz cuvettes at room temperature.
-
A blank cuvette containing the buffer and solvent is used to zero the spectrophotometer.
-
For the control (uninhibited reaction), the enzyme solution is added to the cuvette containing the buffer.
-
For the inhibitor tests, the enzyme solution is pre-incubated with the respective inhibitor (CBD, CBDM, or CBDD) for a short period (e.g., 5 minutes).
-
The reaction is initiated by the rapid addition of the substrate solution (linoleic acid) to the cuvettes.
-
The increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product, is monitored over time (e.g., every 30 seconds for 5 minutes).
-
-
Data Analysis:
-
The rate of the reaction (enzyme activity) is determined from the initial linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control reaction.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: Workflow of the spectrophotometric 15-LOX inhibition assay.
The 15-lipoxygenase signaling pathway plays a crucial role in inflammation. The enzyme converts polyunsaturated fatty acids into bioactive lipid mediators that can either promote or resolve inflammation.
Caption: The 15-LOX pathway and the inhibitory action of cannabinoids.
Conclusion
References
A Comparative Analysis of Cannabidiol (CBD) and its Monomethyl Ether Derivative (CBDM) in Preclinical Seizure Models
A stark contrast in the landscape of scientific inquiry defines our current understanding of cannabidiol (B1668261) (CBD) versus its monomethyl ether derivative, cannabidiol monomethyl ether (CBDM), in the context of seizure management. While CBD has been the subject of extensive preclinical and clinical investigation, establishing a robust profile as a potential anticonvulsant, CBDM remains largely unexplored, with a significant lack of experimental data regarding its effects on seizure models. This guide synthesizes the available evidence for both compounds, highlighting the comprehensive data for CBD and the current informational void concerning CBDM for an audience of researchers, scientists, and drug development professionals.
Cannabidiol (CBD): A Profile of Anticonvulsant Activity
Cannabidiol, a major non-psychoactive component of Cannabis sativa, has demonstrated significant anticonvulsant properties across a wide range of preclinical seizure models.[1][2] Its efficacy has been observed in both acute seizure tests and chronic epilepsy models, suggesting a broad spectrum of activity.[1][3]
Quantitative Efficacy of CBD in Preclinical Seizure Models
The following tables summarize the quantitative data from various studies investigating the anticonvulsant effects of CBD.
| Model | Species | CBD Dose | Effect | Reference |
| Maximal Electroshock (MES) | Mouse | ED50 = 120 mg/kg (IP) | Protection against tonic-clonic seizures | [3] |
| Pentylenetetrazole (PTZ) | Mouse | 100 mg/kg | Significant decrease in severe seizure incidence and mortality | [2] |
| Pilocarpine (Temporal Lobe Seizure) | Rat | 1, 10, 100 mg/kg | Significantly reduced percentage of animals experiencing the most severe seizures | [4] |
| Penicillin (Partial Seizure) | Rat | ≥ 10 mg/kg | Significantly decreased percentage mortality | [4] |
| 6-Hz Psychomotor Seizure | Mouse | ED50 = 144 mg/kg (IP) at 32-mA | Protection against partial psychomotor seizures | [3] |
Experimental Protocols for Key Seizure Models
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the data.
Maximal Electroshock (MES) Test:
-
Animal Model: Mice or rats.
-
Seizure Induction: Electrical stimulation is applied via corneal or ear electrodes to induce a tonic-clonic seizure.
-
Drug Administration: CBD is typically administered intraperitoneally (IP) at varying doses prior to the electrical stimulation.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Pentylenetetrazole (PTZ) Test:
-
Animal Model: Mice or rats.
-
Seizure Induction: A subcutaneous or intraperitoneal injection of pentylenetetrazole, a GABA-A receptor antagonist, is administered to induce clonic and tonic-clonic seizures.
-
Drug Administration: CBD is administered prior to PTZ injection.
-
Endpoints: Measured outcomes include the latency to the first seizure, the severity of seizures (often using a scoring system like the Racine scale), and the incidence of mortality.[2][5]
Pilocarpine Model of Temporal Lobe Epilepsy:
-
Animal Model: Rats.
-
Seizure Induction: Systemic administration of pilocarpine, a muscarinic cholinergic agonist, induces status epilepticus and subsequent spontaneous recurrent seizures that model temporal lobe epilepsy.
-
Drug Administration: CBD can be administered either before or after the induction of status epilepticus.
-
Endpoints: Seizure frequency and severity are monitored over an extended period. Behavioral comorbidities are also often assessed.[3]
Signaling Pathways and Mechanisms of Action for CBD
The anticonvulsant effects of CBD are believed to be mediated through multiple mechanisms, distinguishing it from many traditional anti-epileptic drugs.[6] It does not appear to exert its primary effects through the cannabinoid CB1 receptor, which is responsible for the psychoactive effects of THC.[1] Instead, research points to its interaction with other targets, including:
-
G-protein coupled receptor 55 (GPR55): CBD may act as an antagonist at GPR55, a receptor implicated in neuronal excitability.[7][8]
-
Transient Receptor Potential Vanilloid 1 (TRPV1) channels: CBD can desensitize these channels, which play a role in regulating neuronal hyperexcitability.[6]
-
Serotonin (5-HT1A) receptors: Agonism at these receptors may contribute to CBD's anxiolytic and anticonvulsant properties.[9]
-
Modulation of Intracellular Calcium: CBD has been shown to influence intracellular calcium levels, a key factor in neuronal signaling and seizure activity.
This compound (CBDM): An Uncharted Territory
In stark contrast to CBD, this compound (CBDM) is a minor cannabinoid for which there is a significant dearth of scientific research.[10] It is a derivative of CBD where one of the phenolic hydroxyl groups is replaced by a methyl ether.[11]
Current State of Knowledge
-
Natural Occurrence: CBDM is a naturally occurring compound in the cannabis plant, though it is found in very small quantities.[10]
-
Pharmacological Data: There is currently no published experimental data evaluating the anticonvulsant effects of CBDM in preclinical seizure models.
-
Speculative Properties: Much of the speculation about the potential properties of CBDM is based on its structural relationship to CBD.[10] However, without experimental validation, any assumptions about its efficacy or mechanism of action remain purely hypothetical.
-
Related Research: One study investigated the inhibitory effects of CBD and its methylated derivatives on 15-lipoxygenase, an enzyme involved in inflammation. This study found that monomethylated and dimethylated derivatives of CBD were more potent inhibitors of this enzyme than CBD itself. While interesting, the implications of this finding for seizure disorders are not direct.
Experimental Workflow for Preclinical Anticonvulsant Screening
The following diagram illustrates a general workflow for the preclinical evaluation of a novel compound for anticonvulsant activity, a process that CBDM would need to undergo to establish its potential in this area.
Conclusion and Future Directions
The extensive body of research on cannabidiol provides a strong foundation for its consideration as an anticonvulsant agent, with well-documented efficacy in a variety of preclinical models and established, albeit complex, mechanisms of action. In contrast, this compound remains a scientific unknown in the context of epilepsy and seizure disorders.
For researchers and drug development professionals, the key takeaway is the significant opportunity for novel research into CBDM. The structural similarity to CBD suggests that it may possess interesting pharmacological properties, but this must be investigated through rigorous preclinical studies. Future research should focus on:
-
Initial screening of CBDM in acute seizure models to determine if it possesses any anticonvulsant activity.
-
Comparative studies directly evaluating CBD and CBDM in the same seizure models to understand the impact of the monomethyl ether group on efficacy and potency.
-
Mechanism of action studies to determine the molecular targets of CBDM if anticonvulsant activity is observed.
Until such studies are conducted, any claims regarding the anticonvulsant effects of CBDM are unsubstantiated. The robust dataset for CBD, however, continues to provide a valuable benchmark for the development of new cannabinoid-based therapies for epilepsy.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. In Vitro Studies on Therapeutic Effects of Cannabidiol in Neural Cells: Neurons, Glia, and Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Community-Based Disaster Management → Term [climate.sustainability-directory.com]
- 4. Cannabidiol in clinical and preclinical anxiety research. A systematic review into concentration–effect relations using the IB-de-risk tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Studies on Therapeutic Effects of Cannabidiol in Neural Cells: Neurons, Glia, and Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. culturalmap.carismand.eu [culturalmap.carismand.eu]
- 7. mdpi.com [mdpi.com]
- 8. Community-Based Disaster Management: Strategies and Practices • Public Administration Notes by PubAdmin.Institute [pubadmin.institute]
- 9. SEBM | The effects of cannabidiol and its main metabolites on human neural stem cells [ebm-journal.org]
- 10. newphaseblends.com [newphaseblends.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Cannabidiol Monomethyl Ether: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Cannabidiol monomethyl ether (CBDM), a phytocannabinoid often used in research and forensic applications.
This compound is frequently supplied in a solution of acetonitrile, a highly flammable and toxic solvent.[1] Therefore, disposal procedures must address the hazards associated with both the cannabinoid compound and the solvent. Improper disposal can lead to environmental contamination, safety hazards such as fires or explosions, and regulatory non-compliance.
Hazard Profile
A thorough understanding of the hazards associated with CBDM and its common solvent is the first step in safe handling and disposal.
| Hazard Classification | This compound (in Acetonitrile) |
| Flammability | Highly flammable liquid and vapor.[2] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Eye Irritation | Causes serious eye irritation.[2] |
| Peroxide Formation | As an ether, CBDM has the potential to form explosive peroxides upon prolonged exposure to air and light. |
Procedural Guidance for Disposal
Adherence to a strict, step-by-step disposal protocol is crucial for laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including unused solutions, contaminated personal protective equipment (PPE), and cleaning materials, must be collected in a designated hazardous waste container.
-
Container Material: Use a chemically resistant container, such as a glass bottle with a screw cap.[3] Ensure the container is in good condition and free from leaks.
-
Avoid Mixing: Do not mix CBDM waste with other incompatible waste streams.
Labeling of Waste Containers
Proper labeling is a critical component of hazardous waste management, ensuring that the contents are clearly identifiable and handled correctly.
-
Content Identification: Clearly label the waste container with "Hazardous Waste - this compound in Acetonitrile."
-
Hazard Symbols: Affix appropriate hazard pictograms for flammable liquids and toxicity.
On-site Storage
Safe storage of hazardous waste pending disposal is a regulatory requirement and a key safety measure.
-
Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area that is away from heat, sparks, and open flames.[4][5]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Peroxide Prevention: As ethers can form explosive peroxides, it is best practice to date the CBDM container upon receipt and opening.[6][7][8][9] Dispose of expired or old containers of ether promptly.[6][7][8][9]
Professional Disposal
The final and most critical step is the engagement of a licensed hazardous waste disposal company.
-
Engage a Certified Vendor: Do not attempt to treat or dispose of this compound waste through standard laboratory drains or as regular trash.[1][10] This is unsafe and illegal.[5]
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection of the waste.[3]
-
Documentation: Ensure that all necessary paperwork for the waste manifest is completed accurately, in compliance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. A workflow diagram outlining the key steps for the safe and compliant disposal of this compound waste.
By implementing these procedures, research facilities can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. Acetonitrile: Production, Hazards & Waste Disposal | Study.com [study.com]
- 4. solvent-recyclers.com [solvent-recyclers.com]
- 5. triumvirate.com [triumvirate.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Flammable Liquid Disposal · NYC311 [portal.311.nyc.gov]
Personal protective equipment for handling Cannabidiol monomethyl ether
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cannabidiol monomethyl ether (CBDM). The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling practices, and disposal plans to ensure a secure laboratory environment.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₂O₂ | [1] |
| Molecular Weight | 328.5 g/mol | [1][2] |
| Appearance | A 10 mg/ml solution in acetonitrile | [1] |
| Solubility | Acetonitrile: 10 mg/ml, DMSO: 30 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3] Understanding these classifications is fundamental to implementing appropriate safety measures.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
Signal Word: Danger[3]
Hazard Pictograms:
-
Flame (GHS02)
-
Exclamation Mark (GHS07)
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure to this compound. The following table outlines the recommended PPE for handling this compound, based on the identified hazards.
| Body Part | Recommended Protection | Specification |
| Respiratory | Respirator | A NIOSH-approved respirator is recommended, especially when working outside of a fume hood or when aerosols may be generated.[4][5] |
| Eyes and Face | Safety glasses with side shields or goggles, Face shield | Eye protection is mandatory to prevent splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5] |
| Hands | Chemical-resistant gloves | Impermeable gloves, such as nitrile or neoprene, should be worn.[4][6] Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Body | Laboratory coat, Chemical-resistant apron | A standard laboratory coat should be worn at all times. A chemical-resistant apron is recommended when handling larger quantities.[4] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required in the laboratory. |
Experimental Protocol: Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following step-by-step guide provides a framework for laboratory personnel.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the work area, as the compound is highly flammable.[3]
-
Ground and bond containers when transferring the material to prevent static discharge.[7]
2. Donning Personal Protective Equipment:
-
Before handling the chemical, put on all required PPE as outlined in the table above.
3. Handling the Compound:
-
Handle this compound in the smallest quantities feasible for the experiment.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.[7]
-
Prevent the formation of aerosols.[3]
4. In Case of Exposure:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]
-
After Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[3]
-
After Eye Contact: Rinse opened eyes for several minutes under running water. Seek immediate medical attention.[3]
-
After Swallowing: Do not induce vomiting. Call a physician or poison control center immediately.[3]
5. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Store at the recommended temperature of -20°C.[1]
-
Keep away from heat, sparks, and open flames.[3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.
-
Contaminated Packaging: Uncleaned empty containers should be disposed of as hazardous waste. Do not reuse empty containers.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3-Methoxy-2-((1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentylphenol | C22H32O2 | CID 164905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
